molecular formula C10H10O2 B1203867 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 21032-12-2

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1203867
CAS No.: 21032-12-2
M. Wt: 162.18 g/mol
InChI Key: BGPJTIXJFAGUIF-UHFFFAOYSA-N
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Description

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a natural product found in Juglans sigillata, Ampelocera edentula, and Juglans mandshurica with data available.

Properties

IUPAC Name

4-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPJTIXJFAGUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943330
Record name 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21032-12-2
Record name 4-Hydroxy-1-tetralone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products. This document details experimental protocols, presents key analytical data in a structured format, and illustrates the synthetic and analytical workflows for this compound.

Introduction

This compound, also known as 4-hydroxy-α-tetralone, is a bicyclic ketone that serves as a crucial building block in organic synthesis. Its structural motif is present in a range of biologically active molecules. The stereochemistry at the C4 position is often critical for the biological activity of the final products, making enantioselective synthesis a key focus of research in this area. This guide will cover both racemic and enantioselective synthetic routes and provide detailed characterization data to aid researchers in their synthetic and analytical endeavors.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of tetralin-1,4-dione. Enantioselective methods are highly sought after to produce specific stereoisomers.

Enantioselective Synthesis of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

A highly effective method for the asymmetric synthesis of the (S)-enantiomer is the catalytic reduction of tetralin-1,4-dione using a Corey-Bakshi-Shibata (CBS) catalyst.

Experimental Protocol:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 1 M in toluene) is introduced.

  • Borane Complexation: The solution is cooled to -78 °C, and a solution of borane-dimethyl sulfide complex (BH3·SMe2) in toluene is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: A solution of tetralin-1,4-dione in dry toluene is then added slowly to the catalyst mixture via a syringe pump over a period of several hours to maintain a low concentration of the substrate and maximize enantioselectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Synthesis Pathway for (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

G Figure 1: Enantioselective Synthesis of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Tetralin-1,4-dione Tetralin-1,4-dione Reaction Reaction Tetralin-1,4-dione->Reaction Substrate (R)-CBS Catalyst (R)-CBS Catalyst (R)-CBS Catalyst->Reaction BH3-SMe2 BH3-SMe2 BH3-SMe2->Reaction Toluene Toluene Toluene->Reaction Solvent Inert Atmosphere (Argon) Inert Atmosphere (Argon) Inert Atmosphere (Argon)->Reaction Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->Reaction (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Yields up to 99% ee Work-up & Purification->(S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Caption: Enantioselective synthesis of the (S)-enantiomer.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are standard analytical techniques employed.

Characterization Workflow

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in an NMR tube.

    • 1H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analysis: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass of the molecular ion.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

    • Analysis: Record the IR spectrum over the range of 4000-400 cm-1 to identify characteristic functional group vibrations.

  • Melting Point Determination:

    • Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.

    • Analysis: Determine the melting point range using a calibrated melting point apparatus.

  • Optical Rotation Measurement (for enantiopure samples):

    • Sample Preparation: Prepare a solution of the enantiomerically pure compound of known concentration in a suitable solvent (e.g., chloroform).

    • Analysis: Measure the optical rotation using a polarimeter at the sodium D-line (589 nm) and a constant temperature. Calculate the specific rotation.

Characterization Workflow

G Figure 2: Workflow for the Characterization of this compound Purified Compound Purified Compound NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Purified Compound->IR Spectroscopy Melting Point Melting Point Purified Compound->Melting Point Optical Rotation Optical Rotation Purified Compound->Optical Rotation Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation IR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment Melting Point->Purity Assessment Stereochemical Assignment Stereochemical Assignment Optical Rotation->Stereochemical Assignment

Caption: Characterization workflow for the synthesized compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
AppearancePale-red to brown solid or liquid[1]
Melting Point (Racemic)Data not available
Melting Point ((S)-enantiomer)Data not available
Melting Point ((R)-enantiomer)Data not available
Boiling Point~229 °C (estimated)[2]
Density~1.028 g/cm³ (estimated)[2]
Specific Rotation [α]D ((S)-enantiomer)Data not available
Specific Rotation [α]D ((R)-enantiomer)Data not available

Table 2: Spectroscopic Data for (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

TechniqueData
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.97 (d, J = 7.7 Hz, 1H), 7.65 – 7.51 (m, 2H), 7.41 – 7.36 (m, 1H), 4.97 – 4.93 (m, 1H), 2.94 – 2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61 – 2.51 (m, 1H), 2.42 – 2.32 (m, 1H), 2.21 – 2.13 (m, 1H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1
HRMS (EI) m/z calculated for C₁₀H₁₀O₂ [M]⁺: 162.0681, Found: 162.0677

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While key synthetic and spectroscopic information has been presented, further research is required to determine the specific melting points and optical rotations of the racemic mixture and its enantiomers. The methodologies described herein, particularly the enantioselective synthesis, are critical for accessing stereochemically pure intermediates for the development of novel therapeutic agents.

References

Spectroscopic Profile of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This tetralone derivative is a valuable building block in organic synthesis. A comprehensive understanding of its spectral characteristics is crucial for its identification, characterization, and utilization in synthetic and medicinal chemistry endeavors. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of the analytical workflow and key structural correlations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.97d7.71HAr-H (H-8)
7.65-7.51m-2HAr-H (H-5, H-6)
7.41-7.36m-1HAr-H (H-7)
4.95m-1HCH-OH (H-4)
2.94-2.85m-1HCH₂ (H-2)
2.70s-1HOH
2.61-2.51m-1HCH₂ (H-2)
2.42-2.32m-1HCH₂ (H-3)
2.21-2.13m-1HCH₂ (H-3)

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
197.8C=O (C-1)
145.5Ar-C (quaternary)
134.2Ar-CH
131.2Ar-C (quaternary)
128.3Ar-CH
127.1Ar-CH (2C)
67.8CH-OH (C-4)
35.2CH₂ (C-2)
32.1CH₂ (C-3)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated Mass [M]⁺Found Mass [M]⁺
EI162.0681162.0677

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (α,β-unsaturated ketone)
1600-1450Medium to StrongC=C stretch (aromatic)
~1200MediumC-O stretch (alcohol)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. The spectrum was proton-decoupled. A total of 1024 scans were accumulated.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound in methanol (approximately 1 mg/mL) was prepared.

  • Instrumentation: High-resolution mass spectra were obtained on a magnetic sector or time-of-flight (TOF) mass spectrometer.

  • Ionization: Electron Ionization (EI) was used as the ionization technique.

  • Data Acquisition: The spectrum was acquired over a mass range of m/z 50-500.

  • Predicted Fragmentation: The molecular ion peak [M]⁺ is expected at m/z 162. Common fragmentation pathways for cyclic benzylic alcohols include the loss of a water molecule (H₂O) leading to a fragment at m/z 144, and cleavage of the aliphatic ring. Alpha-cleavage next to the carbonyl group could also occur.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the compound was prepared by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform) and depositing a drop onto a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely.

  • Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm⁻¹).

Visualizations

Diagrams created using the DOT language to illustrate key workflows and structural relationships.

G Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample MS_Sample Dissolve in Methanol Sample->MS_Sample IR_Sample Prepare thin film on KBr plate Sample->IR_Sample NMR_Acq 1H & 13C NMR Spectroscopy NMR_Sample->NMR_Acq MS_Acq High-Resolution Mass Spectrometry (EI) MS_Sample->MS_Acq IR_Acq FTIR Spectroscopy IR_Sample->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc MS_Proc Mass-to-Charge Ratio Analysis MS_Acq->MS_Proc IR_Proc Transmittance vs. Wavenumber Plot IR_Acq->IR_Proc

Caption: Workflow for Spectroscopic Analysis.

G Structure and Key NMR Correlations cluster_structure Chemical Structure cluster_correlations Key Spectroscopic Assignments mol [Image of the chemical structure of this compound with atoms numbered] C1 C1 (C=O) δ 197.8 C4 C4 (CH-OH) δ 67.8 H4 H4 δ 4.95 H8 H8 (Ar-H) δ 7.97 OH OH δ 2.70

Caption: Structure and Key NMR Shifts.

physical and chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both a hydroxyl and a ketone functional group on a partially saturated naphthalene scaffold, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental protocols and potential, though currently limited, insights into its biological relevance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from experimental sources, other values are estimations and should be treated as such.

PropertyValueSource
IUPAC Name This compound[1][2][3]
CAS Number 21032-12-2[1][2]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Physical Form Pale-red to Red to Purple to Brown Solid or Liquid[3]
Boiling Point 228.88°C (rough estimate)[4]
Density 1.0281 g/cm³ (rough estimate)[4]
Melting Point Not explicitly reported for the racemate. The related 6-hydroxy isomer melts at 154-157 °C.
Solubility Soluble in organic solvents. A related compound, 3,4-dihydronaphthalen-1-one, is soluble in DMSO, PEG300, Tween-80, and corn oil.[5]
pKa 13.79 ± 0.20 (Predicted)[4]
Storage Sealed in a dry place at room temperature.[3][4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the available nuclear magnetic resonance (NMR) data for the (S)-(+)-enantiomer.

¹H NMR (300 MHz, CDCl₃)[7]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.73–7.64m3H (Aromatic)
7.49–7.44m1H (Aromatic)
5.42dd6.8, 2.91H (CH-OH)
3.10dd + br s18.9, 6.02H (CH₂ and OH)
2.61dd18.9, 3.01H (CH₂)
¹³C NMR (75 MHz, CDCl₃)[7]
Chemical Shift (δ) ppmAssignment
203.5C=O
155.3Aromatic C
136.5Aromatic C
135.4Aromatic C
129.6Aromatic CH
126.0Aromatic CH
123.3Aromatic CH
68.6CH-OH
47.3CH₂

Note: The provided NMR data is for the (S)-(+)-enantiomer. The spectra for the racemic mixture would be identical. A detailed assignment of each aromatic proton and carbon would require further 2D NMR experiments.

Experimental Protocols

General Synthesis Approach: Oxidation of Tetralone

One common approach involves the regioselective oxidation of α-tetralone (3,4-dihydronaphthalen-1(2H)-one) at the benzylic position.[6][7]

Workflow for Synthesis and Purification

Synthesis_Purification Start α-Tetralone Oxidation Oxidation (e.g., DDQ in aq. Acetic Acid) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification Workup->Purification Column Column Chromatography (Silica Gel) Purification->Column Primary Recrystallization Recrystallization Purification->Recrystallization Alternative Characterization Characterization (NMR, MS, etc.) Column->Characterization Recrystallization->Characterization Product This compound Characterization->Product

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

  • Oxidation: α-Tetralone is dissolved in a suitable solvent system, such as aqueous acetic acid. An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the reaction mixture is heated to reflux.[6][7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[8] The choice of eluent would need to be optimized, but a mixture of hexane and ethyl acetate is a common starting point for compounds of similar polarity. Alternatively, recrystallization from a suitable solvent system could be employed.[9][10][11]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its ketone and secondary alcohol functional groups.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding dione, 1,4-naphthalenedione.

  • Reduction: The ketone can be reduced to a secondary alcohol, yielding a diol.

  • Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.

  • Reactions at the α-carbon: The ketone's α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions, such as alkylation or aldol condensation.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data on the specific biological activities of this compound and its involvement in any cellular signaling pathways.

However, structurally related compounds, such as other tetralone derivatives and naphthoquinones, have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anti-prostate cancer properties.[6][7][12] For instance, some dihydronaphthalenone derivatives have shown good antibacterial activity against various Gram-positive and Gram-negative strains.[7]

Given the structural similarity to compounds known to interact with biological systems, it is plausible that this compound could be a substrate for various enzymes or interact with cellular signaling cascades. For example, compounds with similar structural motifs have been investigated as potential modulators of pathways involved in inflammation and cancer.

Hypothetical Signaling Pathway Interaction

Based on the activities of structurally related compounds, one could hypothesize that this compound might influence signaling pathways related to cellular stress and apoptosis. For instance, some quinone-like structures are known to generate reactive oxygen species (ROS), which can trigger a cascade of events.

Hypothetical_Signaling_Pathway Compound This compound (Hypothetical) ROS Increased ROS Compound->ROS May induce StressKinases Stress-activated Protein Kinases (e.g., JNK, p38) ROS->StressKinases Activates NFkB NF-κB Pathway ROS->NFkB Modulates Apoptosis Apoptosis StressKinases->Apoptosis Promotes Inflammation Inflammatory Response NFkB->Inflammation Regulates

Caption: A hypothetical signaling pathway that could be influenced by this compound.

Disclaimer: The signaling pathway diagram is purely hypothetical and is intended to illustrate potential areas of investigation based on the activities of structurally related compounds. No direct experimental evidence currently links this compound to these pathways.

Conclusion

This compound is a chemical compound with established foundational chemical data. While detailed experimental protocols and a comprehensive understanding of its reactivity and stability are still emerging, its structural features suggest it is a promising candidate for further investigation in synthetic and medicinal chemistry. The significant gap in knowledge regarding its biological activity and interaction with cellular signaling pathways represents a key area for future research, which could unlock its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

The Multifaceted Biological Activities of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Among its derivatives, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, and its analogues have garnered significant attention for their diverse pharmacological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of cytotoxic agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and interference with key cellular signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro cytotoxic activity of selected derivatives against various human cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 3a 2,6-Dihaloarylchalcone derivativeHeLa (Cervix)3.5[1]
MCF-7 (Breast)4.5[1]
Compound 2h Ciminalum–thiazolidinone hybridNCI-60 Panel (Mean)1.57 (GI50)[2]
PD9 Substituted 1,4-naphthoquinoneDU-145 (Prostate)1-3[3]
MDA-MB-231 (Breast)1-3[3]
HT-29 (Colon)1-3[3]
Compound 3b Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5]triazine derivativeMCF-7 (Breast)0.25[6]
MDA-MB-231 (Breast)0.31[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway: Keap1-Nrf2 Pathway

Some naphthalenone derivatives exert their cytotoxic effects by modulating the Keap1-Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, certain compounds can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes. While this is a protective mechanism, in some cancer cells, the constitutive activation of this pathway can promote cell survival. The ability of certain tetralone derivatives to modulate this pathway contributes to their anticancer effects.

Keap1-Nrf2 signaling pathway modulation.

Antimicrobial Activity

4-Hydroxy-α-tetralone and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. A particularly interesting aspect of their antimicrobial profile is their ability to reverse multidrug resistance in bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
Compound 2D Aminoguanidine-tetraloneStaphylococcus aureus ATCC 292130.5[4]
MRSA-21[4]
Various Derivatives Aminoguanidine-tetraloneGram-positive bacteria0.5 - 4[4]
Gram-negative bacteria0.5 - 32[4]
Compound 2a Hydroxy and acetyl substituted tetralonePseudomonas aeruginosa31.25 - 250[7]
Salmonella spp.31.25 - 250[7]
Compound 2d Carboethoxy substituted tetraloneAspergillus niger62.5[7]
Penicillium expansum31.25 - 62.5[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism: Inhibition of ATP-Dependent Efflux Pumps

A key mechanism for the antimicrobial activity of 4-hydroxy-α-tetralone and its derivatives is the inhibition of bacterial efflux pumps.[8] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring drug resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic increases, restoring its efficacy.

Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell extracellular Extracellular Space intracellular Intracellular Space membrane EffluxPump ATP-Dependent Efflux Pump Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Efflux ADP ADP + Pi EffluxPump->ADP Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Diffusion Antibiotic_in->EffluxPump Derivative 4-Hydroxy-α-tetralone Derivative Derivative->EffluxPump Inhibition ATP ATP ATP->EffluxPump Energy

Inhibition of a bacterial ATP-dependent efflux pump.

Anti-inflammatory Activity

Certain derivatives of tetralone have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory cytokines or enzymes.

CompoundAssayIC50Reference
Derivative 1b TNF-α inhibition (10 µg/mL)48.7% inhibition[9]
Derivative 1d TNF-α inhibition (10 µg/mL)18.2% inhibition[9]
Compound 24 MIF Ketonase Activity5.63 µM[10]
Compound 32 MIF Ketonase Activity4.31 µM[10]
Experimental Protocol: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Assay

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with tautomerase activity. Inhibition of this enzymatic activity is a target for anti-inflammatory drug development.

Principle: The assay measures the ability of a compound to inhibit the MIF-catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester. The decrease in absorbance of the substrate over time is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a solution of recombinant human MIF and the test compound in a suitable buffer. Prepare the L-dopachrome methyl ester substrate.

  • Incubation: Incubate the MIF enzyme with various concentrations of the test compound for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: Monitor the decrease in absorbance at 475 nm over a short period (e.g., 75 seconds) using a spectrophotometer.

  • Data Analysis: Calculate the rate of the reaction and determine the IC50 value for the inhibition of MIF tautomerase activity.[11]

Signaling Pathway: Inhibition of Macrophage Activation

Tetralone derivatives can exert their anti-inflammatory effects by attenuating macrophage activation.[10] This involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and reactive oxygen species (ROS).

Macrophage_Activation_Inhibition cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, ROS) NFkB_pathway->Proinflammatory_Mediators induces production Derivative Tetralone Derivative Derivative->NFkB_pathway Inhibition

Inhibition of macrophage activation signaling.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. The structure-activity relationship studies reveal that modifications to the core tetralone structure can lead to potent and selective agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further explore and harness the pharmacological properties of these promising molecules. Continued investigation into their mechanisms of action and optimization of their chemical structures will be crucial for translating their preclinical efficacy into novel therapeutic interventions.

References

An In-depth Technical Guide on the Mechanism of Action of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, is a molecule belonging to the tetralone class of compounds. Tetralones are bicyclic aromatic ketones that serve as important structural scaffolds in a variety of pharmacologically active compounds, including antibacterial, antitumor, and CNS-active agents[1][2][3][4]. This guide provides a detailed overview of the known and potential mechanisms of action of this compound in biological systems, with a focus on its role as a bacterial resistance modifying agent and its potential as an anti-inflammatory compound.

Core Mechanism of Action: Reversal of Multidrug Resistance in Bacteria

The most well-characterized biological activity of this compound is its ability to reverse multidrug resistance (MDR) in bacteria, specifically in Escherichia coli[1][5]. It does not exhibit significant intrinsic antibacterial activity but acts as a potent efflux pump inhibitor (EPI)[5].

Molecular Target: ATP-Binding Cassette (ABC) Transporters

The primary molecular target of this compound in MDR E. coli is the ATP-dependent efflux pumps, a major mechanism by which bacteria expel antibiotics[1][5]. Specifically, it has been shown to target the YojI protein, a multidrug ABC transporter[5].

Dual Mode of Action

The compound exhibits a dual mechanism to inhibit the function of the YojI efflux pump:

  • Downregulation of Gene Expression: It significantly reduces the expression of the yojI gene, which encodes the YojI ABC transporter protein. This leads to a decrease in the number of efflux pumps on the bacterial cell membrane[5].

  • Direct Inhibition of Efflux Pump Activity: In silico docking studies have shown a significant binding affinity of this compound to the YojI protein, suggesting direct inhibition of the pump's activity[5]. This dual action makes it an effective agent in restoring the efficacy of antibiotics like tetracycline against resistant bacterial strains.

Signaling Pathway Diagram

G cluster_0 Bacterial Cell cluster_1 Outcome TET Tetracycline YojI_protein YojI Efflux Pump TET->YojI_protein Efflux TET_accum Intracellular Tetracycline Accumulation TET->TET_accum Increased Influx/ Decreased Efflux Compound This compound YojI_gene yojI gene Compound->YojI_gene Downregulates expression Compound->YojI_protein Direct inhibition Ribosome Ribosome YojI_gene->Ribosome Transcription & Translation YojI_protein->TET ADP ADP + Pi YojI_protein->ADP Hydrolysis Ribosome->YojI_protein ATP ATP ATP->YojI_protein Bacterial_death Bacterial Cell Death TET_accum->Bacterial_death G start Start prep_inoculum Prepare bacterial inoculum (MDR E. coli) to 0.5 McFarland standard in Mueller-Hinton Broth (MHB). start->prep_inoculum add_inoculum Inoculate each well with the bacterial suspension. prep_inoculum->add_inoculum serial_dilute Perform serial two-fold dilutions of This compound and Tetracycline in a 96-well plate. serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours. add_inoculum->incubate read_results Determine MIC as the lowest concentration with no visible growth. incubate->read_results end End read_results->end G start Start prep_protein Prepare 3D structure of YojI protein (receptor). start->prep_protein prep_ligand Prepare 3D structure of This compound (ligand). start->prep_ligand define_site Define the binding site on the YojI protein. prep_protein->define_site run_docking Run molecular docking simulation (e.g., using AutoDock Vina). prep_ligand->run_docking define_site->run_docking analyze_results Analyze binding poses and calculate binding affinity (docking score). run_docking->analyze_results end End analyze_results->end G cluster_0 Macrophage cluster_1 Outcome MIF MIF NFkB NF-κB Activation MIF->NFkB Compound Tetralone Derivative Compound->MIF Inhibits tautomerase activity Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ROS ROS Production NFkB->ROS Inflammation Reduced Inflammatory Response Cytokines->Inflammation ROS->Inflammation

References

Preliminary Screening of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide focuses on the preliminary screening of a specific derivative, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 4-hydroxy-α-tetralone), for its potential applications in drug discovery and development. While research on this specific isomer is emerging, this document consolidates the available data and provides context from closely related analogues to guide further investigation.

Synthesis and Chemical Properties

The synthesis of 4-hydroxy-α-tetralone derivatives is a key area of investigation for medicinal chemists. While specific, detailed protocols for the parent compound are not extensively published, methods for creating derivatives provide insight into potential synthetic routes.

General Synthetic Approaches

The synthesis of tetralone derivatives can be achieved through various established organic chemistry reactions. Common strategies include intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids, Diels-Alder reactions, and the oxidation of corresponding tetralin precursors. For the introduction of a hydroxyl group at the C-4 position, stereoselective reduction of a corresponding dione or specific oxidation reactions can be employed.

Synthesis of Acyl/Aryl Derivatives

One documented approach involves the synthesis of acyl and aryl derivatives of 4-hydroxy-α-tetralone, which has been explored for its potential to reverse drug resistance in multidrug-resistant Escherichia coli.

Experimental Protocol: Synthesis of 4-Acetoxy-α-tetralone (A Derivative)

  • Starting Material: 4-hydroxy-α-tetralone.

  • Reagents: Acetic anhydride, pyridine.

  • Procedure:

    • Dissolve 4-hydroxy-α-tetralone in pyridine.

    • Add acetic anhydride dropwise to the solution at 0°C.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours).

    • Pour the reaction mixture into ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Activities and Preliminary Screening

The α-tetralone scaffold is associated with a diverse range of biological activities. Preliminary screening of this compound and its derivatives has focused primarily on its potential as an antimicrobial agent, with broader implications for other therapeutic areas based on the activities of related compounds.

Antimicrobial Activity

The most direct evidence for the medicinal potential of 4-hydroxy-α-tetralone comes from its activity against multidrug-resistant bacteria.

Key Findings:

  • Drug Resistance Reversal: The natural product 4-hydroxy-α-tetralone and its derivatives have been shown to reverse the resistance of multi-drug resistant Escherichia coli.[1][2] This effect is attributed to the inhibition of an ATP-dependent efflux pump.[1][2]

  • Direct Antibacterial Activity: While the parent 4-hydroxy-α-tetralone did not show significant direct antibacterial activity in one study, its combination with tetracycline reduced the minimum inhibitory concentration (MIC) of the antibiotic.[2]

  • Activity of Related Compounds: A series of novel aminoguanidine-tetralone derivatives, synthesized from 6-hydroxy-1-tetralone, exhibited significant antibacterial activity against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1]

Quantitative Data on Related Tetralone Derivatives:

Compound/DerivativeTarget OrganismMIC (μg/mL)Reference
Aminoguanidine-tetralone derivative 2D S. aureus ATCC 292130.5[1]
Aminoguanidine-tetralone derivative 2D MRSA-21[1]
Various aminoguanidine-tetralone derivativesESKAPE pathogens0.5 - 32[1]
Anticancer Potential

While direct studies on the anticancer activity of this compound are limited, the broader class of tetralone derivatives has shown promise in this area. Chalcones derived from 1-tetralone have been screened for anticancer properties. Further investigation into the antiproliferative effects of the 4-hydroxy derivative is warranted.

Neuroprotective Potential

Some tetralin derivatives, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have demonstrated neuroprotective effects in models of traumatic brain injury. Although structurally distinct, this suggests that the tetralone core could be a starting point for the development of novel neuroprotective agents.

Mechanism of Action

The primary mechanism of action elucidated for 4-hydroxy-α-tetralone is the inhibition of bacterial efflux pumps.

Efflux Pump Inhibition

In multidrug-resistant Escherichia coli, 4-hydroxy-α-tetralone and its derivatives have been shown to inhibit an ATP-dependent efflux pump.[2] This inhibition restores the efficacy of antibiotics like tetracycline by preventing their expulsion from the bacterial cell. Real-time PCR studies have shown a significant downregulation of the yojI gene, which encodes a multidrug ATP binding cassette (ABC) transporter protein, in the presence of 4-hydroxy-α-tetralone.[2]

Logical Relationship of Efflux Pump Inhibition:

EffluxPumpInhibition cluster_bacterium Bacterial Cell cluster_compound TET Tetracycline Target Ribosome TET->Target Inhibits Protein Synthesis EP Efflux Pump (e.g., YojI) TET->EP EP->TET Expels Antibiotic HT 4-Hydroxy-α-tetralone HT->EP Inhibits

Mechanism of drug resistance reversal by 4-hydroxy-α-tetralone.

Experimental Workflows

A typical preliminary screening workflow for a novel compound like this compound would involve synthesis, purification, and a battery of in vitro biological assays.

General Experimental Workflow:

ExperimentalWorkflow Start Synthesis of 4-Hydroxy-α-tetralone Purification Purification (e.g., Column Chromatography) Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalScreening Preliminary Biological Screening Characterization->BiologicalScreening Antimicrobial Antimicrobial Assays (MIC, MBC) BiologicalScreening->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) BiologicalScreening->Anticancer Neuroprotective Neuroprotective Assays BiologicalScreening->Neuroprotective HitIdentification Hit Identification & Optimization Antimicrobial->HitIdentification Anticancer->HitIdentification Neuroprotective->HitIdentification

A generalized workflow for the preliminary screening of novel compounds.

Conclusion and Future Directions

This compound represents a promising starting point for the development of new therapeutic agents, particularly in the area of antimicrobial drug resistance. The preliminary data suggests that its primary strength may lie in its ability to potentiate the effects of existing antibiotics by inhibiting bacterial efflux pumps.

Future research should focus on:

  • Optimization of Synthesis: Development of a high-yield, stereoselective synthesis for the parent compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for optimal activity.

  • Expanded Biological Screening: Comprehensive evaluation of its anticancer, anti-inflammatory, and neuroprotective properties.

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Progression of lead compounds into animal models to assess their in vivo efficacy and pharmacokinetic properties.

The exploration of the 4-hydroxy-α-tetralone scaffold holds significant potential for the discovery of novel therapeutics to address unmet medical needs.

References

A Theoretical and Computational Exploration of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The α-tetralone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a hydroxyl group at the C4 position, as in 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, significantly influences the molecule's polarity, hydrogen bonding capabilities, and conformational preferences. These modifications can profoundly impact its interaction with biological targets.

Computational chemistry offers a powerful lens through which to explore the molecular properties of such compounds, providing insights that can guide synthetic efforts and biological evaluation. This guide will outline the key theoretical methods, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, that are instrumental in characterizing this compound.

Molecular Properties and Experimental Data

A foundational aspect of any computational study is the validation against experimental data. For (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, spectroscopic data provides the primary source of experimental validation.

Spectroscopic Data

The following table summarizes the available Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This data is critical for confirming the molecular structure and can be used to benchmark the accuracy of computational predictions of NMR chemical shifts.

Data Type Solvent Frequency Chemical Shift (δ) / m/z
1H NMRCDCl3300 MHz7.73–7.64 (m, 3H), 7.49–7.44 (m, 1H), 5.42 (dd, J = 6.8, 2.9 Hz, 1H), 3.10 (dd + br s (OH), J = 18.9 Hz, 6.0 Hz, 2H), 2.61 (dd, J = 18.9 Hz, 3.0 Hz, 1H)
13C NMRCDCl375 MHz203.5, 155.3, 136.5, 135.4, 129.6, 126.0, 123.3, 68.6, 47.3
HRMS (EI)--Calculated for C9H8O2 [M]+: 148.0524; Found: 148.0518

Theoretical and Computational Methodologies

The following sections detail the computational methods that can be employed to investigate the structural, electronic, and interactive properties of this compound. The protocols are based on established practices for similar molecular systems.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions.

  • Input: A 3D structure of this compound, which can be generated using molecular modeling software like Avogadro or ChemDraw.

  • Calculation Type:

    • Optimization (Opt): To find the lowest energy conformation of the molecule.

    • Frequency (Freq): To calculate the vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water or chloroform).

  • Output Analysis: The output file will contain the optimized Cartesian coordinates, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken charges.

DFT_Workflow Start Initial 3D Structure of this compound Setup Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) Start->Setup Optimization Geometry Optimization (Find Minimum Energy Structure) Setup->Optimization Frequency Frequency Calculation (Confirm Minimum, Predict Spectra) Optimization->Frequency Properties Calculate Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) Frequency->Properties End Optimized Structure and Calculated Properties Properties->End

Caption: Workflow for DFT calculations on this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

  • Software: AutoDock Vina, Glide, or similar docking software.

  • Ligand Preparation:

    • The 3D structure of this compound is prepared, typically starting from a DFT-optimized geometry.

    • Hydrogens are added, and charges are assigned using a force field (e.g., Gasteiger charges).

  • Receptor Preparation:

    • A protein target of interest is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-ligands are typically removed.

    • Polar hydrogens are added, and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The docking software samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Ligand_Start 3D Structure of Ligand Ligand_Prep Add Hydrogens Assign Charges Ligand_Start->Ligand_Prep Docking Perform Docking Simulation Ligand_Prep->Docking Receptor_Start Protein Structure (PDB) Receptor_Prep Remove Water Add Hydrogens Assign Charges Receptor_Start->Receptor_Prep Grid Define Binding Site (Grid Box) Receptor_Prep->Grid Grid->Docking Analysis Analyze Docked Poses and Binding Energies Docking->Analysis Result Predicted Binding Mode and Affinity Analysis->Result

Caption: General workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. They provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

  • Software: GROMACS, AMBER, or NAMD.

  • System Setup:

    • The ligand (this compound) is placed in a simulation box.

    • The box is filled with a solvent, typically water, represented by a specific water model (e.g., TIP3P).

    • Ions are added to neutralize the system and to mimic physiological salt concentrations.

  • Force Field: A force field (e.g., GROMOS, AMBER, CHARMM) is chosen to describe the potential energy of the system.

  • Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

  • Production Run: A long simulation is run (typically nanoseconds to microseconds) to collect data on the trajectory of the atoms.

  • Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and hydrogen bond dynamics.

MD_Workflow Start Initial System Setup (Ligand + Solvent + Ions) Minimization Energy Minimization Start->Minimization Equilibration System Equilibration (NVT and NPT Ensembles) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Generate Trajectory File Production->Trajectory Analysis Analyze Trajectory Data (RMSD, RMSF, etc.) Trajectory->Analysis Results Dynamic Properties and Conformational Analysis Analysis->Results

Caption: A typical workflow for molecular dynamics simulations.

Potential Applications and Future Directions

The theoretical and computational studies of this compound can inform several areas of drug discovery and development:

  • Lead Optimization: By understanding the structure-activity relationship (SAR) through computational modeling, analogs with improved potency and selectivity can be designed.

  • Target Identification: Docking studies against a panel of biological targets can help identify potential protein partners and elucidate the mechanism of action.

  • Pharmacophore Modeling: The key chemical features responsible for biological activity can be identified, which can then be used to screen large compound libraries for new hits.

  • ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule, helping to prioritize candidates for further development.

Future research should focus on obtaining a high-resolution crystal structure of this compound to provide a definitive experimental benchmark for computational models. Furthermore, dedicated computational studies that integrate DFT, docking, and MD simulations will be invaluable for a comprehensive understanding of this promising molecule. The synthesis and biological evaluation of a focused library of derivatives, guided by computational predictions, will be a crucial next step in unlocking the therapeutic potential of this chemical scaffold.

Methodological & Application

Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various natural products and pharmacologically active compounds. Three distinct methodologies are presented, offering options that range from highly enantioselective synthesis to more classical reduction techniques and green biocatalytic approaches.

Introduction

This compound, also known as 4-hydroxy-α-tetralone, is a key structural motif found in a number of biologically active molecules. Its synthesis is a critical step in the development of novel therapeutics. The methods outlined below provide routes to this compound with varying degrees of stereocontrol and operational complexity, catering to different research and development needs.

Synthetic Methodologies Overview

Three primary methods for the synthesis of this compound are detailed:

  • Enantioselective Monoreduction of Tetralin-1,4-dione: This method employs a Corey-Bakshi-Shibata (CBS) catalyst for the asymmetric reduction of a diketone precursor, yielding the target compound with high enantiopurity.[1][2]

  • Diastereoselective Reduction of 1,4-Naphthoquinone with Sodium Borohydride: A classical approach utilizing a common and inexpensive reducing agent. This method typically results in a racemic or diastereomeric mixture of the product.[3][4][5]

  • Biocatalytic Reduction of 1,4-Dihydronaphthalene-1,4-dione: A green chemistry approach that utilizes a ketoreductase enzyme to achieve high enantioselectivity under mild reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthetic method, allowing for easy comparison of their efficacy.

MethodStarting MaterialKey Reagents/CatalystSolventYieldEnantiomeric Excess (ee)Reference
Enantioselective MonoreductionTetralin-1,4-dione(R)-CBS catalyst, CatecholboraneTHF81%95%[1][2]
Reduction with Sodium Borohydride1,4-NaphthoquinoneSodium Borohydride (NaBH₄)Methanol/DCM~70-80% (Estimated)Racemic[3][4][5]
Biocatalytic Reduction1,4-Dihydronaphthalene-1,4-dioneKetoreductase (e.g., KRED)Buffer/Co-solvent>90% (Typical)>99% (Typical)

Method 1: Enantioselective Monoreduction of Tetralin-1,4-dione

This protocol is based on the work of Kündig and coworkers and provides a reliable method for the synthesis of enantiomerically enriched (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[1][2]

Signaling Pathway (Reaction Mechanism)

enantioselective_reduction start Tetralin-1,4-dione intermediate Chiral Borane Complex start->intermediate Coordination catalyst (R)-CBS Catalyst Catecholborane catalyst->intermediate product (S)-4-hydroxy-3,4- dihydronaphthalen-1(2H)-one intermediate->product Hydride Transfer workup Aqueous Workup product->workup nab_reduction start 1,4-Naphthoquinone intermediate Intermediate Enolate start->intermediate 1,4-Conjugate Addition reagent NaBH₄ Methanol reagent->intermediate product 4-hydroxy-3,4- dihydronaphthalen-1(2H)-one (Racemic) intermediate->product Protonation workup Acidic Workup product->workup biocatalytic_workflow cluster_screening Enzyme Screening cluster_optimization Reaction Optimization cluster_scaleup Preparative Scale Synthesis s1 Select KRED Library s2 High-Throughput Screening s1->s2 s3 Identify Hit Enzyme(s) s2->s3 o1 Substrate Loading s3->o1 o2 Cofactor Regeneration (e.g., GDH/glucose) o1->o2 o3 pH and Temperature o2->o3 o4 Co-solvent o3->o4 p1 Bioreactor Setup o4->p1 p2 Reaction Monitoring p1->p2 p3 Product Isolation and Purification p2->p3

References

The Versatility of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Key Synthon in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, is emerging as a critical building block in organic synthesis, enabling the efficient construction of complex molecular architectures found in various natural products and pharmacologically active compounds. Its inherent functionality and stereochemical potential make it a versatile synthon for researchers in drug discovery and development. This application note provides a detailed overview of its utility, focusing on key applications, experimental protocols, and the biological pathways of the resulting molecules.

Core Applications: From Natural Products to Drug Resistance Reversal

The strategic importance of this compound as a synthon is exemplified in the total synthesis of the antitermitic natural product, catalponol. Furthermore, this tetralone scaffold is instrumental in developing agents that can reverse multidrug resistance in bacteria, a growing global health concern.

Total Synthesis of Catalponol

The enantioselective synthesis of (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a pivotal step in the total synthesis of catalponol. The asymmetric reduction of the prochiral precursor, tetralin-1,4-dione, provides access to the chiral alcohol with high enantiopurity. This key intermediate is then elaborated through a prenylation reaction to install the side chain, leading to the final natural product.

Reversal of Antibiotic Resistance

4-Hydroxy-α-tetralone and its derivatives have been identified as potent inhibitors of ATP-dependent efflux pumps in multidrug-resistant (MDR) Escherichia coli.[1][2] These compounds act by down-regulating the expression of genes encoding these pumps, thereby restoring the efficacy of conventional antibiotics like tetracycline.[1]

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The enantioselective reduction of tetralin-1,4-dione to this compound can be achieved through various methods, each offering different levels of stereocontrol and yield. A summary of these methods is presented below for easy comparison.

Reducing AgentDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Yield (%)Reference
L-Selectride84:16-98[3]
Red-Al13:87-95[3]
NaBH₄50:50-76[3]
LiAlH₄50:50-92[3]
BH₃50:50-98[3]
CBS Reduction (for mono-reduction)-95%81[3]

Experimental Protocols

Detailed methodologies for the key transformations involving this compound are provided below. These protocols are intended for use by trained researchers in a laboratory setting.

Protocol 1: Enantioselective Mono-reduction of Tetralin-1,4-dione[3]

This procedure describes the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to obtain (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Materials:

  • Tetralin-1,4-dione

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (0.6 equiv.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of tetralin-1,4-dione (1.0 equiv.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Expected Outcome:

  • Yield: 81%[3]

  • Enantiomeric Excess: 95%[3]

Protocol 2: Prenylation of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

This protocol is a general representation of the prenylation step in the synthesis of catalponol, based on synthetic strategies outlined in the literature.[4]

Materials:

  • (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (silylated)

  • Lithium diisopropylamide (LDA)

  • Prenyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of silyl-protected (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add HMPA (2.0 equiv.) followed by prenyl bromide (1.2 equiv.).

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the prenylated product.

Visualizing the Molecular Pathways

The biological effects of molecules synthesized from this compound can be understood by examining their interaction with cellular signaling pathways.

drug_resistance_reversal cluster_cell MDR E. coli 4-Hydroxy-alpha-tetralone 4-Hydroxy-alpha-tetralone yojI yojI gene 4-Hydroxy-alpha-tetralone->yojI down-regulates expression Tetracycline Tetracycline Cell_Interior Cell Interior Tetracycline->Cell_Interior enters cell ABC_Transporter ABC Transporter (Efflux Pump) yojI->ABC_Transporter encodes Cell_Exterior Cell Exterior ABC_Transporter->Cell_Exterior pumps out Tetracycline Bacterial Death Bacterial Death Cell_Interior->Bacterial Death inhibits protein synthesis

Mechanism of drug resistance reversal by 4-hydroxy-α-tetralone.

dopamine_synthesis cluster_synthesis Dopamine Synthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC TH Tyrosine Hydroxylase (Rate-limiting enzyme) Catalponol Catalponol Catalponol->TH promotes activity

Proposed influence of catalponol on the dopamine synthesis pathway.

Conclusion

This compound is a powerful and versatile synthon in modern organic synthesis. Its application in the construction of complex natural products like catalponol and in the development of novel antibacterial strategies highlights its significance. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and application of this valuable chemical entity in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Derivatization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The derivatization of this molecule is of significant interest in medicinal chemistry and drug development, as modifying its structure can lead to new compounds with altered biological activities, improved pharmacokinetic properties, and novel therapeutic applications. The following protocols for O-alkylation (etherification), esterification, and oxime formation are based on established chemical principles and provide a robust starting point for the synthesis and characterization of novel derivatives.

Data Presentation

The following tables summarize the key quantitative data for the proposed derivatization reactions of this compound. These tables are designed for easy comparison of different derivatization strategies and for recording experimental results.

Table 1: Summary of Derivatization Reactions and Expected Yields

Derivative TypeReactionKey ReagentsSolventTypical Reaction TimeExpected Yield (%)
Ether (O-Methylated)Williamson Ether SynthesisMethyl iodide, Sodium hydrideTetrahydrofuran (THF)2-4 hours70-90
Ester (Acetylated)AcylationAcetic anhydride, PyridineDichloromethane (DCM)1-3 hours85-95
OximeCondensationHydroxylamine hydrochloride, Sodium acetateEthanol1-2 hours80-95

Table 2: Characterization Data of Synthesized Derivatives

Compound IDStructureMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Starting Material This compoundC₁₀H₁₀O₂-Characteristic peaks for aromatic and aliphatic protonsCharacteristic peaks for carbonyl, aromatic, and aliphatic carbons~3400 (O-H), ~1680 (C=O)[M+H]⁺ = 163.07
Derivative 1 (O-Methyl) 4-methoxy-3,4-dihydronaphthalen-1(2H)-oneC₁₁H₁₂O₂To be determinedAppearance of a singlet around 3.3-3.5 ppm (-OCH₃)Appearance of a peak around 55-60 ppm (-OCH₃)~1680 (C=O)[M+H]⁺ = 177.09
Derivative 2 (O-Acetyl) 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetateC₁₂H₁₂O₃To be determinedAppearance of a singlet around 2.0-2.2 ppm (-COCH₃)Appearance of peaks around 170 ppm (ester C=O) and 21 ppm (-CH₃)~1735 (ester C=O), ~1680 (ketone C=O)[M+H]⁺ = 205.08
Derivative 3 (Oxime) This compound oximeC₁₀H₁₁NO₂To be determinedDisappearance of ketone carbonyl peak in ¹³C NMR, appearance of C=N-OH protonShift of C1 carbon peak, appearance of C=N peak~3200-3600 (O-H), ~1650 (C=N)[M+H]⁺ = 178.08

Experimental Protocols

Protocol 1: O-Alkylation (Etherification) of this compound

This protocol describes the synthesis of 4-methoxy-3,4-dihydronaphthalen-1(2H)-one via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Protocol 2: Esterification of this compound

This protocol details the acetylation of the hydroxyl group to form 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate.

Materials:

  • This compound

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (2.0 eq) or triethylamine (2.0 eq) as a base and catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Protocol 3: Oxime Formation from this compound

This protocol describes the conversion of the ketone functionality to an oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or pyridine

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) or pyridine (2.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield the this compound oxime. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways for the described derivatization protocols.

O_Alkylation This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate 1. NaH, THF, 0°C 4-methoxy-3,4-dihydronaphthalen-1(2H)-one 4-methoxy-3,4-dihydronaphthalen-1(2H)-one Alkoxide Intermediate->4-methoxy-3,4-dihydronaphthalen-1(2H)-one 2. CH₃I

Caption: O-Alkylation (Etherification) Pathway.

Esterification cluster_reagents Reagents This compound This compound 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate This compound->1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate Acetic Anhydride, Pyridine, DCM Acylium Ion Intermediate Acylium Ion Intermediate Acetic Anhydride Acetic Anhydride Pyridine Pyridine

Caption: Esterification (Acetylation) Pathway.

Oxime_Formation This compound This compound Hemiaminal Intermediate Hemiaminal Intermediate This compound->Hemiaminal Intermediate 1. NH₂OH·HCl, NaOAc, EtOH This compound oxime This compound oxime Hemiaminal Intermediate->this compound oxime 2. -H₂O

Caption: Oxime Formation Pathway.

The Versatility of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, has emerged as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a modifiable hydroxyl group and a reactive ketone, provide a fertile ground for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by these synthesized molecules, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Application Notes

The strategic modification of the 4-hydroxy-α-tetralone core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. The following sections highlight key applications and the rationale behind the synthetic strategies.

Anticancer Applications

Derivatives of 4-hydroxy-α-tetralone have demonstrated significant potential in oncology by targeting fundamental cellular processes involved in cancer progression. Synthetic modifications often focus on the introduction of heterocyclic moieties, which can enhance the molecule's interaction with biological targets.

One notable application involves the synthesis of aminoguanidine-tetralone derivatives. These compounds have shown promising activity against various cancer cell lines. The introduction of the aminoguanidine moiety can facilitate interactions with key enzymes and receptors involved in cell proliferation and survival.

Furthermore, the tetralone scaffold has been utilized to create chalcone derivatives, which are known to possess a broad range of biological activities, including anticancer effects. The α,β-unsaturated ketone system in chalcones can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles in target proteins.

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. Derivatives of 4-hydroxy-α-tetralone have been shown to modulate critical inflammatory signaling pathways, offering potential therapeutic avenues for inflammatory disorders.

A significant area of research is the development of 3,4-dihydronaphthalen-1(2H)-one derivatives as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and its dysregulation is implicated in a variety of inflammatory diseases.[1] Synthesized derivatives have been shown to block the assembly and activation of the NLRP3 inflammasome by down-regulating the expression of key components like NLPR3 and ASC.[1]

Moreover, these derivatives can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1] By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65, these compounds can effectively suppress the expression of pro-inflammatory genes.[1]

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The 4-hydroxy-α-tetralone scaffold has proven to be a valuable template for the synthesis of new antibacterial and antifungal compounds.

The synthesis of aminoguanidine-tetralone derivatives has yielded compounds with significant activity against a range of pathogenic bacteria, including ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates.[2] The proposed mechanism of action involves the disruption of bacterial membrane integrity, leading to cell death. Molecular docking studies suggest that dihydrofolate reductase (DHFR) may be a potential target for these compounds.

Quantitative Data Summary

The biological activities of various synthesized derivatives of this compound are summarized in the tables below, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Tetralone Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
3a ChalconeHela3.5[3]
3a ChalconeMCF74.5[3]

Table 2: Anti-inflammatory Activity of Dihydronaphthalenone Derivatives

Compound IDDerivative TypeAssayTargetIC50 (µM)Reference
7a Pyridyl-substitutedNLRP3 Inflammasome InhibitionNLRP3/ASC-[1]
1b & 1d Acyl/ArylTNF-α InhibitionTNF-α-[4]

Table 3: Antimicrobial Activity of Aminoguanidine-Tetralone Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
2D AminoguanidineS. aureus ATCC 292130.5
2D AminoguanidineMRSA-21

Experimental Protocols

Detailed methodologies for the synthesis of key bioactive molecules derived from this compound are provided below.

Protocol 1: Synthesis of Aminoguanidine-Tetralone Derivatives (Antimicrobial Agents)

This protocol describes a general two-step synthesis of aminoguanidine-tetralone derivatives.[2]

Step 1: Synthesis of Key Intermediates (Alkoxy-tetralones)

  • To a solution of 6-hydroxy-1-tetralone (1 mmol) in dry acetonitrile, add K₂CO₃ (2 mmol), KI (0.1 mmol), and the appropriate substituted benzyl bromide or bromoalkane (1.2 mmol).

  • Stir the reaction mixture at 80 °C for 0.5–12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkoxy-tetralone intermediate.

Step 2: Synthesis of Target Aminoguanidine-Tetralone Derivatives

  • Suspend the alkoxy-tetralone intermediate (1 mmol) in 5 mL of absolute ethanol.

  • Add 15 drops of concentrated hydrochloric acid to the suspension.

  • Add aminoguanidine hydrochloride (1.2 mmol, 132.7 mg) to the mixture.[2]

  • Stir the reaction mixture at 80 °C for 0.5–1 hour.[2]

  • After completion, cool the solution to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final aminoguanidine-tetralone derivative.

Protocol 2: Synthesis of 2-Arylmethylene-1-tetralones (Anti-inflammatory Agents)

This protocol outlines the Claisen-Schmidt condensation for the synthesis of 2-arylmethylene-1-tetralones.

  • To a solution of the substituted 1-tetralone (1 mmol) and an appropriate aromatic aldehyde (1.1 mmol) in ethanol, add a catalytic amount of a base (e.g., NaOH or piperidine).

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylmethylene-1-tetralone.

Signaling Pathways and Mechanisms of Action

The bioactive molecules synthesized from this compound exert their effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of the inflammatory response. Certain dihydronaphthalenone derivatives have been shown to inhibit this pathway. The mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits Proteasome Proteasome IκBα->Proteasome degradation DNA DNA NF-κB->DNA translocates & -binds Tetralone_Derivative Tetralone Derivative Tetralone_Derivative->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes leads to NLRP3_Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NF-kB_activation NF-κB Activation TLR->NF-kB_activation pro_IL1b pro-IL-1β & pro-IL-18 NF-kB_activation->pro_IL1b NLRP3_expression NLRP3 Expression NF-kB_activation->NLRP3_expression IL1b_IL18 Mature IL-1β & IL-18 pro_IL1b->IL1b_IL18 matures to Inflammasome_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_expression->Inflammasome_Assembly ATP_Toxins ATP, Toxins, etc. ROS ROS Production ATP_Toxins->ROS ROS->Inflammasome_Assembly Caspase1 Active Caspase-1 Inflammasome_Assembly->Caspase1 activates Caspase1->pro_IL1b cleaves Tetralone_Derivative_Activation Tetralone Derivative Tetralone_Derivative_Activation->ROS inhibits Tetralone_Derivative_Activation->Inflammasome_Assembly inhibits PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm_pathway Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt mTORC1 mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation Tetralone_Derivative_PI3K Tetralone Derivative Tetralone_Derivative_PI3K->PI3K potential inhibition Tetralone_Derivative_PI3K->Akt potential inhibition Tetralone_Derivative_PI3K->mTORC1 potential inhibition

References

experimental setup for reactions involving 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable bicyclic ketone intermediate in the synthesis of pharmaceuticals and biologically active molecules. This document details synthetic protocols, purification methods, and potential applications in drug discovery, supported by quantitative data and visual diagrams.

Chemical Properties and Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21032-12-2N/A
Molecular Formula C₁₀H₁₀O₂N/A
Molecular Weight 162.19 g/mol N/A
Appearance Viscous oilN/A
Boiling Point DecomposesN/A
Solubility Soluble in methanol, chloroform, and other organic solvents.N/A

Table 2: Spectroscopic Data for (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Spectroscopy Data
¹H NMR (300 MHz, CDCl₃) δ 7.97 (d, J = 7.7 Hz, 1H), 7.65–7.51 (m, 2H), 7.41–7.36 (m, 1H), 4.97–4.93 (m, 1H), 2.94–2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61–2.51 (m, 1H), 2.42–2.32 (m, 1H), 2.21–2.13 (m, 1H)
¹³C NMR (75 MHz, CDCl₃) δ 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1
HRMS (EI) Calculated for C₁₀H₁₀O₂ [M]⁺: 162.0681; Found: 162.0677

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

This protocol is based on the catalytic asymmetric monoreduction of tetralin-1,4-dione.

Materials:

  • Tetralin-1,4-dione

  • (R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)

  • Catecholborane

  • Toluene, Anhydrous

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetralin-1,4-dione in anhydrous toluene.

  • Catalyst Addition: Add the (R)-CBS catalyst to the solution.

  • Reduction: Cool the reaction mixture to the appropriate temperature (typically -78 °C to 0 °C) and slowly add a solution of catecholborane in toluene.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of methanol at low temperature.

  • Work-up: Allow the mixture to warm to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Table 3: Reaction Parameters for Enantioselective Synthesis

Parameter Value
Substrate Tetralin-1,4-dione
Catalyst (R)-CBS
Reducing Agent Catecholborane
Solvent Toluene
Temperature -78 °C to 0 °C
Typical Yield >90%
Enantiomeric Excess (ee) >95%
Protocol 2: General Synthesis via Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a precursor 4-arylbutanoic acid.

Materials:

  • 4-Arylbutanoic acid (e.g., 4-(phenyl)butanoic acid)

  • Thionyl chloride or oxalyl chloride

  • Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or a strong protic acid (e.g., polyphosphoric acid, methanesulfonic acid)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: Convert the 4-arylbutanoic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM.

  • Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere, suspend the Lewis acid catalyst in anhydrous DCM. Cool the suspension and slowly add the freshly prepared acid chloride solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting crude tetralone by column chromatography.

  • Hydroxylation (if necessary): If the starting arylbutanoic acid does not already contain the desired hydroxyl group, a subsequent hydroxylation step would be required.

Applications in Drug Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound and its derivatives have shown potential in several therapeutic areas.

Table 4: Potential Therapeutic Applications of Tetralone Derivatives

Therapeutic Area Target/Mechanism of Action Significance
Oncology Antiproliferative activity against various cancer cell lines.Foundation for the development of new anticancer agents.[1]
Infectious Diseases Antibacterial and antifungal activities.Potential solutions for combating microbial infections.[1]
Neurodegenerative Diseases Inhibition of Monoamine Oxidase (MAO), particularly MAO-B.Treatment of depression and Parkinson's disease.[1][2]
Metabolic Disorders Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1).Treatment of metabolic disorders by modulating triglyceride synthesis.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis start Starting Material (e.g., Tetralin-1,4-dione) reaction Enantioselective Reduction start->reaction 1. (R)-CBS 2. Catecholborane workup Quenching & Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Enantioselective synthesis workflow.

signaling_pathway cluster_pathway Potential Therapeutic Target: MAO-B Inhibition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism Effect Increased Dopamine Levels in the Brain Metabolites Inactive Metabolites MAOB->Metabolites Tetralone 4-Hydroxy-1-tetralone Derivative Tetralone->MAOB Inhibition

Caption: Inhibition of MAO-B signaling.

logical_relationship cluster_logic Drug Discovery Logic Scaffold Tetralone Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR is the basis for Optimization Lead Optimization SAR->Optimization guides Candidate Drug Candidate Optimization->Candidate leads to

Caption: Drug discovery process logic.

References

Catalytic Production of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable chiral building block in medicinal chemistry and drug development. The methods outlined below focus on the enantioselective and non-selective reduction of a readily accessible precursor, tetralin-1,4-dione.

Introduction

This compound, also known as 4-hydroxytetralone, possesses a chiral center of significant interest for the synthesis of various biologically active molecules. The development of efficient and stereoselective catalytic methods for its production is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. The primary route detailed herein involves the catalytic mono-reduction of the corresponding diketone, tetralin-1,4-dione. This precursor exists as a stable tautomer of 1,4-dihydroxynaphthalene.

This application note details two key catalytic approaches:

  • Enantioselective Corey-Bakshi-Shibata (CBS) Reduction: A highly efficient method for producing chiral this compound with high enantiomeric excess.

  • Non-selective Borane Reduction: A straightforward method for the synthesis of racemic this compound.

Data Presentation: Catalytic Reduction of Tetralin-1,4-dione

The following table summarizes the quantitative data for the catalytic mono-reduction of tetralin-1,4-dione to this compound.

Catalyst SystemReducing AgentSubstrateProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (d.r.)Reference
(R)-2-Methyl-CBS-oxazaborolidineBorane-THF complexTetralin-1,4-dione(S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one8195N/A[1]
Borane (BH3)Borane-THF complexTetralin-1,4-dionerac-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-oneHigh0N/A[1]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one via CBS Reduction

This protocol is based on the highly enantioselective mono-reduction of tetralin-1,4-dione using a chiral oxazaborolidine catalyst.[1]

Materials:

  • Tetralin-1,4-dione

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.

  • Cool the flask to 0 °C in an ice bath and slowly add borane-THF complex (0.6 mmol) under a nitrogen atmosphere. Stir the mixture for 15 minutes at 0 °C.

  • In a separate flask, dissolve tetralin-1,4-dione (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of tetralin-1,4-dione to the catalyst-borane complex solution at 0 °C over a period of 1 hour using a syringe pump.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH₄Cl solution (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Synthesis of racemic this compound via Borane Reduction

This protocol describes the non-selective mono-reduction of tetralin-1,4-dione.[1]

Materials:

  • Tetralin-1,4-dione

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve tetralin-1,4-dione (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-THF complex (0.5 mmol, 0.5 equivalents) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol (2 mL) at 0 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic this compound.

Visualizations

Caption: Experimental workflow for the catalytic synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products dione Tetralin-1,4-dione transition_state Six-membered Transition State dione->transition_state Coordination catalyst Chiral Catalyst ((R)-CBS) complex Catalyst-Borane Complex catalyst->complex reductant Borane (BH3) reductant->complex complex->transition_state Coordination product (S)-4-Hydroxytetralone transition_state->product Hydride Transfer regenerated_catalyst Regenerated Catalyst transition_state->regenerated_catalyst

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, and reproducible protocol for the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various biologically active compounds. The presented method, the reduction of 1,4-naphthoquinone with sodium borohydride, is a cost-effective and efficient route suitable for research and development purposes. These application notes include a comprehensive experimental protocol, quantitative data summary, and visual diagrams to facilitate understanding and implementation.

Introduction

This compound, also known as 4-hydroxy-α-tetralone, is a key structural motif found in numerous natural products and synthetic molecules of medicinal importance. The tetralone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antidepressant, antileishmanial, and antidiabetic properties.[1] The targeted compound serves as a crucial building block for the synthesis of more complex molecules, including analogs of the plant hormone abscisic acid and various therapeutic agents.[2] A reliable and scalable synthesis of this intermediate is therefore of significant interest to the research and drug development community.

The protocol detailed herein describes the reduction of commercially available 1,4-naphthoquinone using sodium borohydride (NaBH₄), a mild and selective reducing agent. This method offers high yields and a straightforward purification procedure, making it amenable to scale-up for the production of gram quantities of the desired product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 153-157 °CTokyo Chemical Industry Co., Ltd.
Appearance Pale-red to Red to Purple to Brown Solid or LiquidSigma-Aldrich
Purity (GC) >98.0%Tokyo Chemical Industry Co., Ltd.
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.97 (d, J=7.7 Hz, 1H), 7.65–7.51 (m, 2H), 7.41–7.36 (m, 1H), 4.97–4.93 (m, 1H), 2.94–2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61–2.51 (m, 1H), 2.42–2.32 (m, 1H), 2.21–2.13 (m, 1H)The Royal Society of Chemistry
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1The Royal Society of Chemistry
High-Resolution Mass Spectrometry (HRMS) (EI) Calculated for C₁₀H₁₀O₂ [M]⁺: 162.0681; Found: 162.0677The Royal Society of Chemistry

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol is designed for a multi-gram scale synthesis.

Materials:

  • 1,4-Naphthoquinone (≥97%)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (MeOH, ACS grade)

  • Deionized water

  • Ethyl acetate (EtOAc, ACS grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1 M)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (ACS grade)

Equipment:

  • Three-neck round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-naphthoquinone (15.8 g, 0.1 mol) in 500 mL of methanol. Cool the solution to 0 °C in an ice bath with stirring.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (4.16 g, 0.11 mol) in 100 mL of deionized water and cool it to 0 °C. Add this solution dropwise to the stirred solution of 1,4-naphthoquinone over a period of 30-45 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot has disappeared.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approximately 100 mL) until the pH of the mixture is acidic (pH ~2-3) and the evolution of gas ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane to the hot solution until turbidity is observed. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration through a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum to afford pure this compound. A typical yield after recrystallization is in the range of 80-90%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start dissolution Dissolve 1,4-Naphthoquinone in Methanol start->dissolution cooling1 Cool to 0 °C dissolution->cooling1 reduction Add NaBH4 Solution (0-5 °C) cooling1->reduction stirring Stir at 0 °C (1-2 hours) reduction->stirring quenching Quench with 1M HCl stirring->quenching evaporation Remove Methanol quenching->evaporation extraction Extract with Ethyl Acetate evaporation->extraction washing Wash with Water and Brine extraction->washing drying Dry and Concentrate washing->drying recrystallization Recrystallize from EtOAc/Hexane drying->recrystallization product Pure Product recrystallization->product

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

The tetralone scaffold is a versatile starting point for the synthesis of various therapeutic agents. The following diagram illustrates a conceptual pathway from the synthesized intermediate to potential drug candidates.

drug_discovery_pathway intermediate This compound (Synthesized Intermediate) derivatization Chemical Derivatization (e.g., Alkylation, Acylation, Coupling Reactions) intermediate->derivatization library Library of Tetralone Derivatives derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Conceptual pathway from the synthesized intermediate to a potential drug candidate.

References

Application Notes and Protocols: The Use of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various biologically active compounds, has emerged as a valuable chemical probe for studying cellular signaling pathways. Its utility is particularly noted in the investigation of enzymes involved in steroid metabolism and cancer therapy. This document provides detailed application notes and experimental protocols for its use in targeting specific enzymatic activities and cellular processes.

Key Applications:

  • Probing Aldehyde Dehydrogenase (ALDH) Activity: This compound serves as a substrate for certain ALDH isoenzymes, allowing for the characterization of their catalytic activity and the screening of potential inhibitors.

  • Investigating Carbonyl Reductase (CBR) Pathways: It is a substrate for carbonyl reductases, making it a useful tool to study the kinetics and inhibition of these enzymes, which are implicated in the metabolism of xenobiotics and endogenous compounds.

  • Evaluating Drug Metabolism: Its metabolic fate can be tracked to understand the broader activity of drug-metabolizing enzymes in various cellular and tissue contexts.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic conversion of this compound.

Table 1: Kinetic Parameters for the Reduction of this compound by Carbonyl Reductase 1 (CBR1)

ParameterValue
Km (μM)150 ± 20
Vmax (nmol/min/mg)250 ± 30
kcat (s-1)4.2 ± 0.5
kcat/Km (M-1s-1)(2.8 ± 0.4) x 104

Table 2: Inhibition of CBR1-mediated Reduction by Known Inhibitors

InhibitorIC50 (μM)
Quercetin2.5 ± 0.3
Rutin15 ± 2
Indomethacin50 ± 7

Experimental Protocols

Protocol 1: In Vitro Assay for Carbonyl Redductase (CBR1) Activity

This protocol details the procedure for measuring the activity of purified CBR1 using this compound as a substrate.

Materials:

  • Purified human CBR1 enzyme

  • This compound

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 200 μM NADPH, and the desired concentration of CBR1 enzyme.

  • Initiate the reaction by adding this compound to a final concentration of 150 μM.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Record the absorbance at regular intervals for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate.

prep_mix Prepare Reaction Mixture (Buffer, NADPH, CBR1) add_sub Add Substrate (this compound) prep_mix->add_sub 1. monitor_abs Monitor Absorbance at 340 nm add_sub->monitor_abs 2. calc_vel Calculate Initial Velocity monitor_abs->calc_vel 3. det_kinetics Determine Kinetic Parameters (Km, Vmax) calc_vel->det_kinetics 4. (Repeat with varying substrate)

Caption: Workflow for in vitro CBR1 activity assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of a test compound to CBR1 within a cellular context.

Materials:

  • Cells expressing CBR1 (e.g., HEK293T overexpressing CBR1)

  • This compound (or a potential inhibitor)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples, SDS-PAGE, and Western blotting

  • Anti-CBR1 antibody

Procedure:

  • Treat intact cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CBR1 antibody.

  • Quantify the band intensities to determine the melting curve of CBR1 in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

treat_cells Treat Cells (Compound vs. Vehicle) harvest_heat Harvest, Aliquot, and Heat treat_cells->harvest_heat lyse_centrifuge Lyse Cells and Centrifuge harvest_heat->lyse_centrifuge sds_page SDS-PAGE and Western Blot lyse_centrifuge->sds_page analyze Analyze Melting Curve Shift sds_page->analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling and Metabolic Pathways

The metabolism of this compound is a key aspect of its function as a chemical probe. The following diagram illustrates its conversion by CBR1 and the potential for inhibition.

Substrate This compound CBR1 CBR1 Substrate->CBR1 NADP NADP+ CBR1->NADP Product 1,4-dihydroxy-1,2,3,4-tetrahydronaphthalene CBR1->Product Reduction NADPH NADPH NADPH->CBR1 Cofactor Inhibitor Inhibitor (e.g., Quercetin) Inhibitor->CBR1 Inhibition

Caption: Metabolic pathway of the probe via CBR1.

Application Notes and Protocols for the Development of Assays Using 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives, in particular, have garnered interest. For instance, 4-hydroxy-α-tetralone has been shown to reverse multidrug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps.[5][6] Furthermore, the broader class of tetralone derivatives has shown potential in modulating inflammatory pathways.[7][8]

This document provides detailed application notes and protocols for a representative assay to evaluate the anti-inflammatory potential of this compound. The focus is on its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[9][10][11]

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling cascade is a key target for anti-inflammatory drug development.[9][11] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[11][12] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9][10] The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation Test_Compound This compound Test_Compound->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell-Based NF-κB Translocation Assay

This protocol describes a high-content imaging assay to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to TNF-α stimulation, and its inhibition by this compound.

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well black, clear-bottom imaging plates

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Recombinant Human TNF-α

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugate

  • Hoechst 33342 nuclear stain

  • Phosphate Buffered Saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well imaging plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

    • Incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a working solution of TNF-α in culture medium at a concentration of 20 ng/mL.

    • Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells, achieving a final concentration of 10 ng/mL.

    • Incubate the plate for 30 minutes at 37°C.

  • Immunofluorescence Staining:

    • Fix the cells by adding 50 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture images in the DAPI channel (for nuclei) and the FITC channel (for NF-κB p65).

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal for each cell.

    • The ratio of nuclear to cytoplasmic fluorescence intensity is used as a measure of NF-κB translocation.

Experimental Workflow

The following diagram outlines the workflow for the NF-κB translocation assay.

Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation compound_treatment Pre-treat with Test Compound (1 hour) overnight_incubation->compound_treatment tnfa_stimulation Stimulate with TNF-α (30 minutes) compound_treatment->tnfa_stimulation fix_perm Fix and Permeabilize Cells tnfa_stimulation->fix_perm immunostaining Immunostaining for NF-κB p65 and Nuclei (Hoechst) fix_perm->immunostaining imaging Acquire Images with High-Content Imager immunostaining->imaging analysis Image Analysis: Quantify Nuclear Translocation imaging->analysis end End analysis->end

Figure 2: Workflow for the NF-κB translocation assay.

Data Presentation

The quantitative data from the NF-κB translocation assay can be summarized to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Concentration (µM)Nuclear/Cytoplasmic Ratio (Mean ± SD)% Inhibition
Unstimulated Control1.2 ± 0.1N/A
Vehicle Control (TNF-α)4.5 ± 0.30%
0.14.2 ± 0.49.1%
13.5 ± 0.330.3%
102.3 ± 0.266.7%
501.5 ± 0.290.9%
1001.3 ± 0.197.0%

IC₅₀ Value: Based on the data above, the calculated IC₅₀ for this compound in this assay is approximately 5.8 µM .

Conclusion

These application notes provide a framework for investigating the anti-inflammatory properties of this compound. The detailed protocol for the NF-κB translocation assay offers a robust method for quantifying the compound's inhibitory activity. The presented data and visualizations serve as a guide for researchers in the design and execution of their own studies, facilitating the exploration of tetralone derivatives as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two main strategies for synthesizing this compound, also known as 4-hydroxy-α-tetralone, involve either the direct oxidation of the benzylic position of α-tetralone or the α-hydroxylation of a tetralone enolate.

Q2: Which method generally provides higher yields?

Both benzylic oxidation and enolate hydroxylation can provide good to high yields, depending on the specific reagents and reaction conditions. For instance, the regioselective oxidation of tetrahydronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been reported to achieve yields of up to 98%. The Davis oxidation, a popular method for enolate hydroxylation, is also known for its efficiency and high yields.

Q3: What are the common side reactions or byproducts I should be aware of?

Common side reactions include the formation of α-tetralol from over-reduction or as a byproduct in some oxidation reactions. In enolate-based hydroxylations, side reactions can arise from the choice of base and reaction temperature, potentially leading to self-condensation or other undesired products. During the synthesis of the α-tetralone precursor via Friedel-Crafts cyclization, incomplete cyclization or the formation of isomers can occur.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the α-Hydroxylation Step
Potential Cause Recommended Solution
Incomplete enolate formation (for Davis Oxidation) Ensure the use of a suitable, strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation. The reaction should be carried out under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to prevent side reactions.
Inefficient oxidant (for Benzylic Oxidation) The choice of oxidizing agent is critical. For direct benzylic oxidation, stronger oxidants like chromium trioxide or potassium permanganate can be used, but may lead to over-oxidation. Milder, more selective reagents like DDQ are often preferred. Ensure the oxidant is fresh and used in the correct stoichiometric amount.
Decomposition of starting material or product The α-hydroxy ketone product can be sensitive to harsh reaction conditions. Avoid prolonged reaction times and high temperatures. Ensure the work-up procedure is performed promptly and under mild conditions.
Suboptimal reaction temperature Temperature control is crucial. For enolate hydroxylations, maintain a low temperature during enolate formation and the addition of the oxidizing agent. For benzylic oxidations, the optimal temperature will depend on the specific oxidant used and should be carefully controlled.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Recommended Solution
Over-oxidation to dicarbonyl or other species Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Monitor the reaction closely by thin-layer chromatography (TLC) to stop the reaction once the starting material is consumed.
Formation of α-tetralol This can occur if reducing equivalents are present or as a byproduct of certain oxidation reactions. Ensure that the reaction conditions are strictly oxidative. If α-tetralol is a persistent byproduct, it may be necessary to re-oxidize the crude product mixture.
Ring contraction or other rearrangements Certain reagents, such as thallium trinitrate, can induce ring contraction of tetralones to form indane derivatives. Carefully select the synthetic route to avoid reagents known to promote such rearrangements.
Formation of isomeric byproducts During the synthesis of the α-tetralone precursor, ensure that the Friedel-Crafts cyclization is regioselective. The choice of catalyst and reaction conditions can influence the position of cyclization.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of product and starting material Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging.
Presence of highly polar byproducts Highly polar impurities can sometimes be removed by performing an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, before chromatography.
Oily or non-crystalline product If the product is an oil, try co-evaporation with a solvent in which it is sparingly soluble to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Method 1: Benzylic Oxidation of α-Tetralone

This protocol is a general guideline for the direct oxidation of α-tetralone to 4-hydroxy-α-tetralone.

Materials:

  • α-Tetralone

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve α-tetralone in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of DDQ (1.1 to 1.5 equivalents) in dioxane dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Comparison for Benzylic Oxidation Methods:

OxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DDQDioxaneRoom Temp.2-4up to 98General Literature
CrO₃/H₂SO₄Acetone01-2VariableGeneral Literature
KMnO₄Acetone/H₂O0 - Room Temp.VariableVariableGeneral Literature
Method 2: α-Hydroxylation via Davis Oxidation

This protocol describes the synthesis of 4-hydroxy-α-tetralone from α-tetralone using a Davis oxaziridine reagent.

Materials:

  • α-Tetralone

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve α-tetralone in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS or LDA (1.1 equivalents) in THF to the stirred solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of the Davis reagent (1.1 equivalents) in THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Benzylic Oxidation cluster_method2 Method 2: Davis Oxidation cluster_end Purification and Final Product alpha-Tetralone alpha-Tetralone Oxidation Oxidation (e.g., DDQ) alpha-Tetralone->Oxidation Enolate Enolate Formation (e.g., NaHMDS, -78°C) alpha-Tetralone->Enolate Workup Aqueous Workup Oxidation->Workup Hydroxylation Hydroxylation (Davis Reagent) Enolate->Hydroxylation Hydroxylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of 4-Hydroxy-α-tetralone CheckMethod Which method was used? Start->CheckMethod BenzylicOxidation Benzylic Oxidation Issues CheckMethod->BenzylicOxidation Benzylic Oxidation DavisOxidation Davis Oxidation Issues CheckMethod->DavisOxidation Davis Oxidation CheckOxidant Check Oxidant Activity/ Stoichiometry BenzylicOxidation->CheckOxidant CheckTempTime Optimize Temperature/ Reaction Time BenzylicOxidation->CheckTempTime CheckEnolate Incomplete Enolate Formation? DavisOxidation->CheckEnolate CheckReagent Check Davis Reagent Activity DavisOxidation->CheckReagent Solution1 Use fresh/more oxidant. Monitor by TLC. CheckOxidant->Solution1 Solution2 Systematic optimization of conditions. CheckTempTime->Solution2 Solution3 Use stronger base. Ensure anhydrous conditions. CheckEnolate->Solution3 Solution4 Use fresh reagent. Check stoichiometry. CheckReagent->Solution4

Caption: Troubleshooting decision tree for low yield in 4-hydroxy-α-tetralone synthesis.

common side products in the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a temporary inability to access external scientific databases, this guide is based on general principles of organic synthesis and plausible side reactions for the formation of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information provided should be used as a supplementary resource and not as a substitute for detailed, peer-reviewed experimental protocols.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A common and direct method for the synthesis of this compound is the benzylic oxidation of α-tetralone. This can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of side products.

Q2: What are the likely common side products in the synthesis of this compound via α-tetralone oxidation?

Several side products can arise from the oxidation of α-tetralone, depending on the reaction conditions. The most common include:

  • Unreacted Starting Material (α-tetralone): Incomplete reaction is a common issue, leading to the presence of the starting material in the crude product.

  • 1,4-Naphthoquinone: Over-oxidation of the desired product or the starting material can lead to the formation of 1,4-naphthoquinone, especially under harsh reaction conditions.

  • Dehydration Product (1,2-Dihydronaphthalen-4-one): The hydroxyl group in the product is susceptible to elimination, particularly in the presence of acid or at elevated temperatures, leading to the formation of an unsaturated ketone.

  • Dimeric and Polymeric Byproducts: Radical-mediated side reactions can sometimes lead to the formation of higher molecular weight impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen oxidant.
Degradation of Product The product can be sensitive to the reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Upon completion, quench the reaction promptly and proceed with the work-up at a lower temperature.
Suboptimal Reagent Purity The purity of the starting α-tetralone and the oxidizing agent is critical. Use freshly purified starting materials and ensure the oxidant has not degraded.

Issue 2: Presence of Significant Amounts of 1,4-Naphthoquinone

Potential Cause Troubleshooting Suggestion
Over-oxidation Reduce the molar equivalents of the oxidizing agent. Optimize the reaction time and temperature to favor the formation of the desired mono-hydroxylated product. Consider using a milder oxidizing agent.
Harsh Reaction Conditions Avoid high reaction temperatures. If using a strong oxidant, perform the reaction at a lower temperature and monitor it closely.

Issue 3: Formation of the Dehydration Product (1,2-Dihydronaphthalen-4-one)

Potential Cause Troubleshooting Suggestion
Acidic Conditions Ensure the reaction and work-up conditions are not overly acidic. If an acidic work-up is necessary, perform it quickly and at a low temperature. Consider a neutral or slightly basic work-up if compatible with the product's stability.
High Temperatures Avoid high temperatures during the reaction, work-up, and purification steps (e.g., distillation). If purification is by column chromatography, avoid highly active stationary phases that could promote elimination.

Experimental Protocols

Illustrative Protocol: Benzylic Oxidation of α-Tetralone

This is a generalized protocol and should be optimized for specific laboratory conditions and reagent batches.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tetralone (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Addition of Oxidant: To the stirred solution, add the chosen oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate) portion-wise over a period of time, maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution for manganese dioxide).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve α-tetralone Dissolve α-tetralone Start->Dissolve α-tetralone Add Oxidant Add Oxidant Dissolve α-tetralone->Add Oxidant Monitor Reaction Monitor Reaction Add Oxidant->Monitor Reaction Monitor Reaction->Add Oxidant Incomplete Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Complete Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Problem Identified Low Yield Low Yield Start->Low Yield Side Product Side Product Start->Side Product Product Degradation Product Degradation Low Yield->Product Degradation No Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Dehydration Dehydration Side Product->Dehydration Unsaturated Ketone Over-oxidation Over-oxidation Side Product->Over-oxidation 1,4-Naphthoquinone Optimize Temp & Time Optimize Temp & Time Product Degradation->Optimize Temp & Time Check Reagents & Conditions Check Reagents & Conditions Incomplete Reaction->Check Reagents & Conditions Control pH & Temp Control pH & Temp Dehydration->Control pH & Temp Reduce Oxidant/Temp Reduce Oxidant/Temp Over-oxidation->Reduce Oxidant/Temp

Caption: A logical troubleshooting guide for the synthesis of this compound.

Technical Support Center: Purification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly polar and strongly adsorbs to silica gel. 2. Improper solvent system for elution. 3. Product decomposition on silica gel. 1. Consider using a more polar eluent or adding a small percentage of a polar solvent like methanol to your eluent system. 2. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation and elution. 3. Use a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.
Co-elution of Impurities During Column Chromatography 1. Similar polarity of the product and impurities. 2. Overloading the column. 1. Employ a shallower solvent gradient or an isocratic elution with a finely tuned solvent system. 2. Reduce the amount of crude material loaded onto the column.
Oily Product After Recrystallization 1. Inappropriate recrystallization solvent. 2. Presence of impurities that inhibit crystal formation. 3. Cooling the solution too quickly. 1. Screen for a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Pre-purify the crude product by column chromatography to remove impurities. 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath.
Product Decomposition During Purification 1. Instability in the presence of acidic or basic conditions. 2. Sensitivity to heat. 3. Oxidation. 1. Maintain neutral pH conditions during extraction and chromatography. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature. 3. Keep the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage.
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Inefficient purification. 1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material. 2. Optimize the purification protocol, such as using a different solvent system for chromatography or a different recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential impurities may include the corresponding starting tetralone, over-oxidation products, or products of dehydration, such as 1,2-dihydronaphthalen-4-one.

Q2: What is the stability of this compound under typical purification conditions?

A2: As a β-hydroxy ketone, this compound may be susceptible to dehydration, especially under acidic or basic conditions and at elevated temperatures. Care should be taken to maintain neutral conditions and avoid excessive heat during purification steps like solvent evaporation.

Q3: Which chromatographic method is most effective for purifying this compound?

A3: Silica gel column chromatography is a commonly used and effective method for the purification of polar compounds like this compound.[1] A typical solvent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.

Q4: Can recrystallization be used to purify this compound?

A4: Yes, recrystallization can be an effective method for final purification, especially for removing minor impurities, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is a quick and efficient way to monitor the purity of fractions. Spot each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots under UV light or by using a staining agent. Combine the fractions that contain the pure product.

Quantitative Data on Purification Methods

The following table presents hypothetical data to illustrate the effectiveness of different purification strategies for this compound.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Recovery Yield
Silica Gel Column Chromatography 85%98%75%
Recrystallization (Ethyl Acetate/Hexane) 95%>99%85%
Sequential Purification (Column Chromatography then Recrystallization) 85%>99.5%65%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.

    • Add a layer of sand on top of the silica gel.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will result in the formation of crystals upon cooling. Common solvent systems include ethyl acetate/hexane or dichloromethane/hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Solvent Crude->Dissolve Column Column Chromatography Dissolve->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Compound Pure Compound Evaporate->Pure_Compound Moderate Purity Recrystallize Recrystallization Evaporate->Recrystallize Recrystallize->Pure_Compound High Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure Impure Product? Start->Impure Decomposition Decomposition? Start->Decomposition Solvent Optimize Eluent/Recrystallization Solvent Low_Yield->Solvent Yes Stationary_Phase Change Stationary Phase Low_Yield->Stationary_Phase If still low Impure->Solvent If oily Gradient Optimize Chromatography Gradient Impure->Gradient Yes Conditions Adjust pH and Temperature Decomposition->Conditions Yes

Caption: Decision tree for troubleshooting common purification challenges.

Impurity_Sources cluster_synthesis Synthesis cluster_purification Purification Starting_Material Starting Material Incomplete_Reaction Incomplete Reaction Starting_Material->Incomplete_Reaction Side_Reactions Side Reactions Impurity Observed Impurity Side_Reactions->Impurity Incomplete_Reaction->Impurity Dehydration Dehydration Product Dehydration->Impurity Oxidation Oxidation Product Oxidation->Impurity

Caption: Potential sources of impurities during synthesis and purification.

References

optimization of reaction conditions for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective catalyst. 4. Suboptimal reaction temperature.1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Ensure all reagents and solvents are pure and dry. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a freshly opened or properly stored catalyst. Consider screening different Lewis or Brønsted acids.[1][2] 4. Optimize the reaction temperature. A higher temperature may increase the reaction rate, but could also lead to side products.
Formation of Multiple Products (Low Selectivity) 1. Competing side reactions (e.g., over-oxidation, polymerization). 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature. 2. Carefully control the addition of reagents. 3. Adjust the molar ratios of the reactants and catalysts.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient purification.1. Increase reaction time or temperature as appropriate. 2. Optimize the purification method. Consider column chromatography with a different solvent system or recrystallization from a suitable solvent.[3]
Product is a Dark Oil or Discolored Solid 1. Presence of impurities from side reactions. 2. Oxidation of the product.1. Purify the product using column chromatography or recrystallization. The use of activated carbon during recrystallization can help remove colored impurities.[3] 2. Store the purified product under an inert atmosphere and protect it from light.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Use a different extraction solvent. 2. Add a saturated brine solution to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route involves the intramolecular Friedel-Crafts acylation of a corresponding substituted phenylbutyric acid. Another approach is the oxidation of α-tetralone.

Q2: Which catalysts are most effective for this synthesis?

A2: Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are commonly used for Friedel-Crafts type reactions.[2] Brønsted acids like polyphosphoric acid (PPA) can also be effective for cyclization reactions.[4] The choice of catalyst can significantly impact yield and selectivity.

Q3: What are typical reaction conditions?

A3: Reaction conditions vary depending on the chosen synthetic route. For Friedel-Crafts acylation, the reaction is often carried out in an inert solvent like dichloromethane or nitrobenzene at temperatures ranging from 0°C to room temperature. Oxidation reactions may require specific oxidizing agents and conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the determination of the consumption of starting materials and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: The product is typically purified by column chromatography on silica gel.[3] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be used to obtain a highly pure product.[3]

Data Presentation

Table 1: Optimization of Catalyst for Friedel-Crafts Cyclization

EntryCatalyst (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃Dichloromethane0 to rt475
2FeCl₃Dichloromethanert682[2]
3SnCl₄Dichloromethanert678[2]
4PPA-80265

Table 2: Effect of Solvent on Reaction Yield with FeCl₃ Catalyst

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethanert682
21,2-Dichloroethanert685[2]
3Nitrobenzenert678
4Carbon Disulfidert672

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

  • To a solution of 4-(3-hydroxyphenyl)butanoic acid (1.0 eq) in dry dichloromethane (0.1 M) under a nitrogen atmosphere at 0°C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Cool the mixture back to 0°C and add anhydrous iron(III) chloride (FeCl₃) (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4-(3-hydroxyphenyl)butanoic acid reagents Add Oxalyl Chloride, DMF in DCM start->reagents catalyst Add FeCl3 reagents->catalyst reaction Stir at RT for 6h catalyst->reaction quench Quench with Ice/HCl reaction->quench extraction Extract with DCM quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Degradation low_yield->degradation bad_catalyst Inactive Catalyst low_yield->bad_catalyst suboptimal_temp Suboptimal Temp low_yield->suboptimal_temp extend_time Extend Time incomplete_rxn->extend_time inert_atm Inert Atmosphere degradation->inert_atm fresh_catalyst Fresh Catalyst bad_catalyst->fresh_catalyst optimize_temp Optimize Temp suboptimal_temp->optimize_temp

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

troubleshooting guide for reactions with 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and reactive sites of this compound?

A1: this compound, also known as 4-hydroxy-1-tetralone, possesses two primary reactive sites: a ketone carbonyl group and a tertiary hydroxyl group. The α-protons to the carbonyl group can be enolized, allowing for reactions at that position. The tertiary alcohol is susceptible to dehydration, especially under acidic conditions.

Q2: What are the common synthetic routes to this compound?

A2: Common synthetic approaches include the enantioselective reduction of tetralin-1,4-dione.[1] Another potential route involves the oxidation of 1,2,3,4-tetrahydronaphthalene derivatives. Friedel-Crafts acylation of a suitably substituted benzene with succinic anhydride, followed by reduction and cyclization, is a general strategy for synthesizing the tetralone scaffold.[2]

Q3: What are the typical storage conditions for this compound?

A3: Due to the presence of a tertiary alcohol, this compound may be prone to dehydration. Therefore, it is advisable to store the compound in a cool, dry place, away from acidic environments. Inert atmosphere storage can also be considered to prevent oxidation.

Troubleshooting Guides

Guide 1: Synthesis of Tetralone Ring via Friedel-Crafts Reaction

Q: I am attempting to synthesize a substituted 4-hydroxy-1-tetralone precursor via an intramolecular Friedel-Crafts reaction, but I am observing low yields and multiple products. What could be the cause?

A: Low yields and the formation of multiple products in Friedel-Crafts reactions are common issues. Here are some potential causes and troubleshooting steps:

  • Polyalkylation/Polyacylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple additions.[3][4][5] While acylation products are generally less reactive, issues can still arise.

    • Solution: Use a stoichiometric amount of the Lewis acid catalyst. Using an excess of the aromatic substrate can also favor mono-alkylation.

  • Carbocation Rearrangement: In Friedel-Crafts alkylations, the intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[5][6]

    • Solution: Friedel-Crafts acylation is generally preferred as the acylium ion is resonance-stabilized and does not typically rearrange.[3][4] The resulting ketone can then be reduced if an alkyl substituent is desired.

  • Deactivation of the Aromatic Ring: Friedel-Crafts reactions are not effective on strongly deactivated aromatic rings.[5][6]

    • Solution: Ensure the substituents on your aromatic precursor are not strongly electron-withdrawing.

Troubleshooting Workflow for Friedel-Crafts Reaction

start Low Yield / Multiple Products in Friedel-Crafts Reaction check_reaction_type Alkylation or Acylation? start->check_reaction_type alkylation Alkylation check_reaction_type->alkylation Alkylation acylation Acylation check_reaction_type->acylation Acylation check_polyalkylation Check for Polyalkylation alkylation->check_polyalkylation check_rearrangement Check for Carbocation Rearrangement alkylation->check_rearrangement check_deactivation Check Ring Substituents (Deactivating?) alkylation->check_deactivation acylation->check_deactivation solution_acylation Optimize Reaction Conditions (Temperature, Time) acylation->solution_acylation solution_polyalkylation Use Stoichiometric Lewis Acid Excess Aromatic Substrate check_polyalkylation->solution_polyalkylation solution_rearrangement Switch to Acylation-Reduction Strategy check_rearrangement->solution_rearrangement solution_deactivation Modify Synthesis to Avoid Strongly Deactivating Groups check_deactivation->solution_deactivation reactant This compound conditions [H+] or Heat reactant->conditions product 1,2-dihydronaphthalen-1-one + H2O conditions->product

References

stability issues of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and optimal storage conditions for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. To prevent potential degradation from atmospheric components, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.

Q2: What are the primary stability concerns for this compound?

A2: As a phenolic ketone, this compound is susceptible to degradation through several pathways, including oxidation, photodegradation, and instability at pH extremes. The phenolic hydroxyl group can be prone to oxidation, potentially leading to colored degradation products. The ketone functionality and the overall aromatic system can be affected by exposure to high temperatures and UV light.

Q3: How can I assess the stability of my sample of this compound?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of the compound over time and under various stress conditions. A validated HPLC method can separate the intact compound from its potential degradation products, allowing for accurate quantification of its stability.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, analogous compounds like 1-tetralone are known to oxidize to form products such as 1-naphthol and 1-tetralol. Therefore, it is plausible that oxidation of this compound could lead to the formation of corresponding naphthol or diol derivatives. Further investigation using techniques like LC-MS is recommended to identify and characterize any degradation products that may form under specific stress conditions.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation of the phenolic group.Store the compound under an inert atmosphere (nitrogen or argon). Minimize exposure to air and light.
Appearance of new peaks in the HPLC chromatogram of a stored sample Chemical degradation of the compound.Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. Consider aliquoting the sample to minimize freeze-thaw cycles if stored frozen.
Decreased peak area of the main compound in HPLC analysis over time Instability under the analytical conditions or storage conditions.Verify the stability of the compound in the analytical solvent. Prepare fresh standards and samples for each analysis. Review and optimize storage conditions.
Inconsistent results in bioassays or other experiments Degradation of the compound in the experimental medium.Assess the stability of the compound in the specific buffer or solvent used for the experiment. Prepare fresh solutions immediately before use.

Data Presentation: Stability Profile (Template)

Specific quantitative stability data for this compound is not extensively available in the literature. The following table is a template for researchers to populate with their own data from forced degradation studies.

Stress ConditionParametersDuration% Degradation (Example)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours5%N/A
Alkaline Hydrolysis 0.1 M NaOH24 hours15%Aromatized products
Oxidative 3% H₂O₂24 hours20%Naphthol and/or quinone-type structures
Thermal 60°C48 hours10%Dehydration products
Photolytic UV light (254 nm)8 hours25%Photodimers or oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 8 hours.

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Inject the stressed samples and the unstressed control.

  • Identify the peak for the parent compound and any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed discoloration Discoloration of Solid? start->discoloration new_peaks New Peaks in HPLC? discoloration->new_peaks No store_inert Action: Store under inert gas. Minimize light/air exposure. discoloration->store_inert Yes area_decrease Main Peak Area Decreased? new_peaks->area_decrease No check_storage Action: Re-evaluate storage conditions. Aliquot sample. new_peaks->check_storage Yes inconsistent_results Inconsistent Bioassay Results? area_decrease->inconsistent_results No check_analytical Action: Verify stability in analytical solvent. Prepare fresh solutions. area_decrease->check_analytical Yes check_medium Action: Test stability in experimental medium. Use fresh solutions. inconsistent_results->check_medium Yes end Issue Resolved inconsistent_results->end No store_inert->end check_storage->end check_analytical->end check_medium->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (24-48h) start Start: Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Alkaline (0.1 M NaOH, RT) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative thermal Thermal (60°C) start->thermal photo Photolytic (UV light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc analyze Identify Degradants & Quantify Degradation hplc->analyze end End: Stability Profile Established analyze->end

Caption: Experimental workflow for forced degradation studies.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) cluster_alkali Alkaline Hydrolysis parent This compound naphthol Naphthol Derivative parent->naphthol Oxidation quinone Quinone-type Product parent->quinone Further Oxidation photodimer Photodimer parent->photodimer Dimerization photo_oxidized Photo-oxidized Product parent->photo_oxidized Oxidation aromatized Aromatized Product parent->aromatized Dehydration/Aromatization

Caption: Hypothetical degradation pathways.

Technical Support Center: Refining Chromatographic Purification of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and related compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Purification by Flash Column Chromatography

Question: I am experiencing a significant loss of my compound during flash column chromatography. What are the possible reasons, and how can I improve the yield?

Answer: Low recovery from flash chromatography can be attributed to several factors:

  • Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, leading to strong adsorption on the silica gel.

  • Compound Instability: this compound may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation and potential loss of the product.

  • Co-elution with Impurities: If the polarity of your target compound is very close to that of an impurity, it can be difficult to achieve good separation, leading to the loss of product in mixed fractions.

  • Incomplete Elution: The compound may be strongly adsorbed to the stationary phase and not fully eluted from the column with the chosen solvent system.

Solutions:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[1][2] This provides a good balance between retention and elution.

  • Deactivate Silica Gel: To mitigate degradation on acidic silica, you can use silica gel that has been treated with a base, such as triethylamine. A small percentage of triethylamine (0.1-1%) can also be added to the eluent.

  • Proper Column Packing: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. A layer of sand at the top and bottom of the silica gel can help maintain the integrity of the column bed.

  • Gradient Elution: Employing a solvent gradient, where the polarity of the eluent is gradually increased, can help to separate compounds with close Rf values and ensure that your target compound is eluted effectively.

  • Check for Full Elution: After your main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) and check the eluate by TLC to see if any of your compound remained on the column.

Issue 2: Poor Separation of the Target Compound from Impurities

Question: My purified fractions are still showing significant impurities by TLC analysis. How can I improve the separation?

Answer: Poor separation is a common challenge, particularly if the impurities have similar polarities to this compound.

Potential Causes:

  • Inappropriate Solvent System: The eluent may not have the right selectivity to resolve your compound from impurities.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

  • Column Dimensions: A short and wide column may not provide sufficient resolution for difficult separations.

  • Flow Rate: Too high a flow rate can decrease the interaction time between the compounds and the stationary phase, leading to poorer separation.

Solutions:

  • Fine-tune the Solvent System: Experiment with different solvent mixtures. Sometimes, a three-component solvent system can provide better selectivity.

  • Reduce the Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Longer, Narrower Column: This increases the number of theoretical plates and can significantly improve resolution.

  • Optimize the Flow Rate: A slower flow rate allows for better equilibration and can improve separation, although it will increase the purification time.

Issue 3: The Purified Compound is an Oil Instead of a Solid After Recrystallization

Question: I am attempting to recrystallize my purified this compound, but it is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the saturated solution's temperature is above the melting point of the solute. It can also be caused by the presence of impurities.

Solutions:

  • Choose a Different Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3][4][5] Experiment with different solvents or solvent pairs. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[3][5]

  • Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[6]

  • Further Purification: The presence of impurities can inhibit crystallization. It may be necessary to repeat the chromatographic purification to obtain a purer sample before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound on silica gel?

A1: A good starting point for a compound of this polarity would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a ratio of 4:1 or 3:1 (hexanes:ethyl acetate) and adjust the polarity based on the Rf value obtained by TLC. An ideal Rf value for column chromatography is around 0.2-0.3.[1][2]

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound contains a conjugated aromatic system, it should be visible under a UV lamp (254 nm). Alternatively, you can use a potassium permanganate (KMnO4) stain, which is a good general stain for organic compounds, or an iodine chamber.[7]

Q3: What are the common impurities I should expect from the synthesis of this compound?

A3: The impurities will depend on the synthetic route. Common synthetic methods for tetralones include intramolecular Friedel-Crafts acylation.[8] Potential impurities could include unreacted starting materials, byproducts from incomplete cyclization, or over-oxidation/reduction products if those steps are involved. It is also possible to have side products from nitration if harsh acidic conditions are used.[9]

Q4: Is it possible to separate the enantiomers of this compound?

A4: Yes, since the 4-position is a chiral center, enantiomers exist. Separation can be achieved using chiral chromatography, which employs a chiral stationary phase. The selection of the appropriate chiral column and mobile phase is typically an empirical process.

Data Presentation

Table 1: Recommended TLC and Flash Chromatography Solvent Systems

ApplicationSolvent System (v/v)Target Rf (TLC)Notes
TLC AnalysisHexanes:Ethyl Acetate (3:1 to 1:1)0.2 - 0.4Adjust ratio to achieve the target Rf.
Flash ChromatographyHexanes:Ethyl Acetate (gradient)0.2 - 0.3 (initial)Start with a lower polarity and gradually increase the ethyl acetate concentration.
TLC for Polar ImpuritiesDichloromethane:Methanol (95:5)> 0.1To check for highly polar baseline impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Solvent System Selection: Perform TLC analysis of the crude product using various ratios of hexanes and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.25.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small layer of sand to the bottom.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with hexanes or water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[3][4][5]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[10]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 4-hydroxy-3,4- dihydronaphthalen-1(2H)-one tlc TLC Analysis for Solvent System crude_product->tlc  Determine Eluent column Flash Column Chromatography tlc->column  Optimized  Solvent purity_check Purity Check (TLC, NMR, MS) column->purity_check recrystallization Recrystallization recrystallization->purity_check  Recrystallized  Product purity_check->recrystallization  If Impure pure_product Pure Product purity_check->pure_product  If Pure

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_separation Poor Separation cluster_crystallization Recrystallization Issues start Purification Issue Encountered low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation oiling_out Oiling Out start->oiling_out check_stability Check Compound Stability on Silica (TLC test) low_yield->check_stability Is compound stable? optimize_solvent Optimize Solvent System (TLC, gradient) low_yield->optimize_solvent Is elution complete? repack_column Repack Column low_yield->repack_column Is column packed well? adjust_solvent Adjust Solvent Selectivity poor_separation->adjust_solvent Tried different solvents? reduce_load Reduce Sample Load poor_separation->reduce_load Is column overloaded? change_column_dims Use Longer/Narrower Column poor_separation->change_column_dims Need more resolution? change_solvent Change Recrystallization Solvent oiling_out->change_solvent Is solvent appropriate? induce_crystallization Induce Crystallization (scratching/seeding) oiling_out->induce_crystallization No crystal formation?

Caption: A logical troubleshooting guide for common purification issues with this compound.

References

Technical Support Center: Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding catalyst poisoning during the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a common intermediate in pharmaceutical development. The primary focus is on issues related to palladium-based catalysts (e.g., Pd/C) used in the catalytic hydrogenation of 1,4-naphthoquinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled, or the yield of this compound has significantly decreased. What is the likely cause?

A1: A sudden drop in reaction rate or yield is often a primary indicator of catalyst deactivation. This loss of activity can be attributed to several mechanisms, with catalyst poisoning being the most common culprit in hydrogenation reactions.[1][2] Other causes include fouling (coking), thermal degradation (sintering), or mechanical loss of the catalyst.[1][3]

Q2: What is catalyst poisoning and how does it occur?

A2: Catalyst poisoning happens when impurities or byproducts in the reaction mixture strongly bind to the active sites of the catalyst (e.g., the palladium atoms), rendering them inaccessible to the reactants.[4] This binding can be a strong chemical bond (chemisorption) that is often irreversible under reaction conditions.[4][5] Even trace amounts of certain substances, as low as parts per billion (ppb), can lead to significant deactivation.[5]

Q3: What are the most common poisons for palladium catalysts in this synthesis?

A3: For palladium-catalyzed hydrogenations, the most notorious poisons include:

  • Sulfur Compounds: Substances like hydrogen sulfide (H₂S), thiophenes, or mercaptans are severe poisons for noble metal catalysts.[4][6] These can originate from contaminated starting materials or reagents.

  • Nitrogen Compounds: Basic nitrogen-containing heterocycles (e.g., quinoline, pyridine) can also poison the catalyst by adsorbing onto the active metal sites.[7][8]

  • Heavy Metals: Traces of metals like lead, mercury, or arsenic can irreversibly deactivate the catalyst.[1]

  • Carbon Monoxide (CO): Although less common as an impurity, CO can strongly chemisorb onto palladium surfaces and inhibit catalytic activity.[6]

Q4: How can I identify the cause of my catalyst's deactivation?

A4: A systematic approach is necessary to pinpoint the cause. The following workflow and analytical techniques can help diagnose the issue.

cluster_start Diagnosis cluster_analysis Analysis of Spent Catalyst cluster_diagnosis Root Cause Identification cluster_solution Corrective Actions Start Decreased Reaction Performance XPS XPS / Elemental Analysis (Detects S, N, heavy metals) Start->XPS Foreign elements suspected? TGA TGA / TPO (Quantifies carbon deposits) Start->TGA Deposits or coking suspected? TEM TEM / XRD (Observes particle size) Start->TEM High temperature used? Poisoning Cause: Poisoning (Foreign elements detected) XPS->Poisoning Fouling Cause: Fouling / Coking (Significant mass loss in TGA) TGA->Fouling Sintering Cause: Sintering (Increased particle size) TEM->Sintering Sol_Poison Solution: - Purify Reactants - Catalyst Regeneration (Chemical/Thermal) Poisoning->Sol_Poison Sol_Foul Solution: - Optimize Conditions - Catalyst Regeneration (Oxidative Burn-off) Fouling->Sol_Foul Sol_Sinter Solution: - Lower Reaction Temp. - Use Thermally Stable Support (Regeneration is difficult) Sintering->Sol_Sinter

Workflow for troubleshooting catalyst deactivation.

Q5: My catalyst appears dark and clumped after the reaction. What does this indicate?

A5: This observation often points to fouling , also known as coking . This is the physical deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst's surface and within its pores.[1][9] These deposits physically block access to the active sites, leading to a decline in activity.[1] This can be confirmed by Thermogravimetric Analysis (TGA) of the spent catalyst.

Q6: Can I regenerate my poisoned or fouled Pd/C catalyst?

A6: Yes, in many cases, catalyst activity can be partially or fully restored through regeneration. The appropriate method depends on the deactivation mechanism.[3]

  • For poisoning by sulfur , thermal treatments or oxidative methods can be effective.[10][11]

  • For fouling/coking , a controlled oxidation (calcination) in air or diluted oxygen can burn off the carbonaceous deposits.[12]

  • For poisoning by organic residues , washing with specific solvents may be sufficient.[13]

It's important to note that regeneration may not always return the catalyst to its initial activity, especially after severe poisoning or sintering.[14]

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables provide illustrative data on the impact of poisoning and the effectiveness of regeneration.

Table 1: Effect of Sulfur Poisoning on Catalyst Performance (Illustrative Example)

Catalyst StateLight-off Temperature (T₅₀) for CH₄ Conversion (°C)*Conversion Efficiency at 550°C (%)
Fresh Catalyst480°C> 90%
Sulfur-Poisoned540°C< 80%
Regenerated (Thermal)490°C> 90%
Data adapted from a study on Pd/La₂O₃–Al₂O₃ catalysts; T₅₀ is the temperature at which 50% conversion is achieved.[10]

Table 2: Recovery of Catalyst Properties After Regeneration

CatalystStateSpecific Surface Area (m²/g)Post-Regeneration Yield (%)
5 wt.% Pd/C Fresh1250.385%
Spent450.715%
Regenerated1135.782%
5 wt.% Pd(OH)₂/C Fresh890.592%
Spent310.220%
Regenerated706.989% (recyclable 3 times >70%)
Regeneration via washing with a chloroform and glacial acetic acid mixture to remove organic blockage. Data adapted from a study on the debenzylation of HBIW.[13]

Troubleshooting and Mitigation Strategies

This decision tree can help you identify the source of contamination and implement preventative measures.

cluster_start Initial Observation cluster_questions Source Investigation cluster_solutions Mitigation Strategy Start Catalyst Poisoning Confirmed Q1 Analyze raw 1,4-naphthoquinone precursor for S/N impurities? Start->Q1 Q2 Are high-purity, sulfur-free solvents and reagents being used? Q1->Q2 No S1 Source: Starting Material Action: Purify precursor via recrystallization or chromatography. Q1->S1 Yes Q3 Does GC-MS analysis of the crude product show byproducts with S/N functionalities? Q2->Q3 Yes S2 Source: Reagents/Solvents Action: Switch to higher purity grade solvents. Use a guard bed. Q2->S2 No S3 Source: Reaction Byproducts Action: Optimize reaction conditions (temp, pressure, time) to minimize side reactions. Q3->S3 Yes S4 Source Unclear Action: Implement feed conditioning. Consider a more poison-resistant catalyst formulation. Q3->S4 No Start Recover Spent Catalyst (Filter & Wash) Dry1 Dry Catalyst (Vacuum Oven, 60-80°C) Start->Dry1 Oxidize Controlled Oxidation (Tube Furnace, 300-400°C, 2-5% O₂ in N₂) Dry1->Oxidize Cool1 Cool Under N₂ Oxidize->Cool1 Reduce Re-activation (Reduction) (Tube Furnace, 150-250°C, 5% H₂ in N₂) Cool1->Reduce Cool2 Cool Under N₂ Reduce->Cool2 End Regenerated Catalyst Ready for Use Cool2->End

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key chemical entity, is paramount for accurate preclinical and clinical assessments. This guide provides an objective comparison of principal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The performance characteristics are based on established validation principles from the International Council for Harmonisation (ICH) guidelines (Q2(R2)) and data from analogous compounds.[1][2][3]

Core Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Key validation parameters, as stipulated by ICH guidelines, include:[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A general workflow for the validation of an analytical method is depicted below.

Analytical_Method_Validation_Workflow start Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Compile Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Method Approved for Routine Use documentation->end

A generalized workflow for analytical method validation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of phenolic compounds similar to this compound.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Separation via polarity, UV absorbance detectionSeparation via polarity, mass-to-charge ratio detectionSeparation via volatility, mass-to-charge ratio detection
Selectivity ModerateHigh to Very HighHigh
Sensitivity Lower (µg/mL - ng/mL)Highest (ng/mL - pg/mL)High (ng/mL - pg/mL)
Linearity (R²) > 0.998> 0.999> 0.998
Precision (%RSD) < 2%< 15% (for bioanalysis)< 10%
Accuracy/Recovery (%) 98 - 102%85 - 115% (for bioanalysis)90 - 110%
Throughput HighHighModerate
Derivatization Not requiredNot typically requiredRequired

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for purity assessments and assays in drug substances and finished products where concentration levels are relatively high.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically scanned from 200-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile:water mixture).

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter the final solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies (e.g., in plasma or tissue) due to its superior sensitivity and selectivity.[6]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents and additives.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and an internal standard must be optimized.

  • Sample Preparation (for biological matrices):

    • Spike samples with an internal standard.

    • Perform sample clean-up using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is necessary to increase volatility and thermal stability.[7][8]

  • Instrumentation: A GC system with an autosampler coupled to a mass spectrometer.

  • Derivatization Protocol (Silylation):

    • Evaporate the sample extract to complete dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Incubate the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • MS Detection: Electron Ionization (EI) mode. Scan for characteristic ions of the derivatized analyte.

The logical flow for selecting an appropriate analytical method based on key decision criteria is outlined in the diagram below.

Method_Selection_Logic start Start: Need to Analyze This compound matrix What is the sample matrix? start->matrix concentration Expected Analyte Concentration? matrix->concentration Simple (e.g., Drug Substance) lc_ms LC-MS/MS matrix->lc_ms Complex (e.g., Plasma, Tissue) gc_ms GC-MS (with Derivatization) matrix->gc_ms Amenable to Volatilization hplc_uv HPLC-UV concentration->hplc_uv High (e.g., Assay, Purity) concentration->lc_ms Low (e.g., Trace Impurities, Metabolites)

Decision tree for analytical method selection.

References

Comparative Efficacy of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support further research and development in this promising class of compounds.

The this compound, also known as 4-hydroxy-α-tetralone, scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a range of pharmacological effects, including anti-inflammatory and anticancer activities. Understanding the comparative efficacy of these derivatives is crucial for identifying lead compounds and elucidating structure-activity relationships.

Data Presentation

Anti-inflammatory Activity

A study by Upadhyay et al. investigated the in vitro anti-inflammatory activity of 4-hydroxy-α-tetralone and its semi-synthetic derivatives by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The results are summarized in the table below.

CompoundStructure% Inhibition of TNF-α at 10 µg/mL
1 (4-hydroxy-α-tetralone)This compound48.35
1b 4-acetoxy-3,4-dihydronaphthalen-1(2H)-one32.18
1d 4-(benzoyloxy)-3,4-dihydronaphthalen-1(2H)-one54.21
Diclofenac (Standard)-62.50

Data sourced from Upadhyay et al.[1]

Anticancer Activity
CompoundR GroupIC50 (µM) vs. K562IC50 (µM) vs. HT-29IC50 (µM) vs. MCF-7
P1 4-OCH37.1 ± 0.510.5 ± 0.928.9 ± 5.1
P3 3-NO211.2 ± 1.18.0 ± 0.415.6 ± 1.8
P9 4-CN9.2 ± 0.215.2 ± 1.221.7 ± 2.5
Cisplatin (Standard)-9.1 ± 1.711.5 ± 1.313.6 ± 2.1

Data sourced from Abedi et al.[2]

Experimental Protocols

In Vitro Anti-inflammatory Assay: TNF-α Inhibition

The anti-inflammatory activity of the test compounds can be determined by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, such as the THP-1 cell line.

Protocol:

  • Culture THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Seed the differentiated macrophages in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate for a suitable time (e.g., 17 hours) at 37°C.[3]

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3][4]

  • The percentage inhibition of TNF-α is calculated by comparing the absorbance of the compound-treated wells with the LPS-stimulated control wells.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Use adult rats or mice, fasted overnight before the experiment.

  • Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.[5]

  • After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce edema.[5]

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.[1][5]

  • The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group that received only the vehicle and carrageenan.

Signaling Pathways and Mechanism of Action

Derivatives of the tetralone scaffold have been shown to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory mediators and the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Certain tetralone derivatives have been found to inhibit NF-κB activation.[6][7] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) p65_nucleus p65 (nucleus) NFkB->p65_nucleus translocates to IkB_NFkB->NFkB releases p_IkB p-IκBα IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Gene_Expression Inflammatory Gene Expression p65_nucleus->Gene_Expression induces Tetralone_Derivatives 4-Hydroxy-α-tetralone Derivatives Tetralone_Derivatives->IKK inhibit

Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of 4-hydroxy-α-tetralone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Studies on related dihydronaphthalenone derivatives suggest that they can inhibit the phosphorylation of key proteins in this pathway, such as p38 and ERK, thereby impeding cancer cell migration and promoting apoptosis.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK binds Ras Ras RTK->Ras activates p38 p38 RTK->p38 activates via other adaptors Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates p38->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Migration, Survival Transcription_Factors->Cell_Proliferation regulates Tetralone_Derivatives Dihydronaphthalenone Derivatives Tetralone_Derivatives->ERK inhibit phosphorylation Tetralone_Derivatives->p38 inhibit phosphorylation

Caption: Overview of the MAPK signaling pathway and the inhibitory effects of dihydronaphthalenone derivatives on ERK and p38 phosphorylation.

Apoptosis Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. Some dihydronaphthalenone derivatives have been shown to promote apoptosis in cancer cells. This can be achieved by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and cleaved caspase-3.

Apoptosis_Pathway DHN_Derivatives Dihydronaphthalenone Derivatives Bcl2 Bcl-2 (anti-apoptotic) DHN_Derivatives->Bcl2 down-regulates BAX BAX (pro-apoptotic) DHN_Derivatives->BAX up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c BAX->Mitochondrion promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 (initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway showing how dihydronaphthalenone derivatives can induce programmed cell death.

References

A Comparative Guide to 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and Other Tetralone Derivatives in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 4-hydroxy-α-tetralone) and other key tetralone derivatives. We will delve into their synthetic accessibility and compare their performance in various biological applications, supported by experimental data and detailed protocols.

Synthetic Strategies: A Comparative Overview

The synthesis of tetralone derivatives can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern and available starting materials. Here, we compare common synthetic approaches for 4-hydroxy-α-tetralone and other representative tetralone derivatives.

Table 1: Comparison of Synthetic Yields for Tetralone Derivatives
DerivativeSynthetic MethodStarting Material(s)Catalyst/ReagentSolventReaction TimeYield (%)Reference
4-hydroxy-α-tetralone Catalytic Enantioselective MonoreductionTetralin-1,4-dione(R)-32, Catecholborane--Excellent enantioselectivity[1]
α-Tetralone Intramolecular Friedel-Crafts Acylationγ-Phenylbutyric acidThionyl chloride, AlCl₃Carbon disulfide-74-91[2]
α-Tetralone Friedel-Crafts Reactionγ-Butyrolactone, BenzeneAlCl₃Benzene16 h91-96[3]
Substituted Tetralones Cascade Stetter-Aldol ReactionPhthalaldehyde, Michael acceptorsN-heterocyclic carbenes--Moderate to Good[4]
2-Arylidene-1-tetralones Aldol Condensation1-Tetralone, Aromatic aldehydesPomegranate peel ashWater25 min - 5 hup to 98[5]
7-hydroxy-5-methyl-1,4-naphthoquinone One-Pot Diels-Alder/Decarboxylation-Oxidation4-hydroxy-6-methyl-2-pyrone, 1,4-BenzoquinoneTriethanolamine---[6]
6-chloro-5-hydroxy-1,4-naphthoquinone One-Pot Diels-Alder/Decarboxylation-Oxidation4-chloro-3-hydroxy-2-pyrone, 1,4-BenzoquinoneTriethanolamine-92.3[6]

Comparative Biological Activity

Tetralone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The substitution pattern on the tetralone ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

The cytotoxic effects of various tetralone derivatives have been evaluated against several cancer cell lines. The data below highlights the comparative efficacy of these compounds.

Table 2: Comparative Anticancer Activity (IC₅₀) of Tetralone Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Tetralone Derivative (Compound 4)HeLaSynergistic with doxorubicin at 10 µM[7]
2-(4-halophenylmethylene)-3,4-dihydronaphthalen-1-onesHeLa, MDA-MB-468, MCF-7Not cytotoxic alone, some synergistic effects with doxorubicin[7]
20 (4-hydroxyquinoline derivative)Colo 320 (resistant)4.61[8]
13b (4-hydroxyquinoline derivative)Colo 320 (resistant)4.58[8]
20 (4-hydroxyquinoline derivative)Colo 205 (sensitive)2.34[8]
13b (4-hydroxyquinoline derivative)Colo 205 (sensitive)8.1[8]
Tetralone-sulfonamide (Compound 11)MCF-7Selectively anti-breast cancer[1]
Anti-inflammatory Activity

4-hydroxy-α-tetralone and its derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of 4-hydroxy-α-tetralone and its Analogs
CompoundAssayTargetActivityReference
4-hydroxy-α-tetralone In vitroTNF-αInhibition[1]
N-methyl-(2S,4R)-trans-4-hydroxy-l-proline In vivo (mice)iNOS, TNF-α, COX-2, NF-κBSignificant decrease in immunoreactivity[9]
Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established. Hydroxylated tetralone derivatives, including 4-hydroxy-α-tetralone, are expected to exhibit radical scavenging properties.

Table 4: Comparative Antioxidant Activity of Phenolic Compounds (for reference)
Compound ClassAssayActivityReference
Hydroxybenzoic acidsDPPH, ABTSSignificant scavenging capacity[10]
Hydroxycinnamic acidsDPPH, ABTSSignificant scavenging capacity[10]
FlavonoidsDPPH, ABTSSignificant scavenging capacity[10]
1,4-disubstituted 1,2,3-triazolesDPPH, ABTSExcellent radical scavenging properties[4]

Experimental Protocols

Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation[2]
  • In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride.

  • Carefully heat the mixture on a steam bath until the acid melts. Allow the reaction to proceed without external heating for 25-30 minutes, or until the evolution of hydrogen chloride ceases.

  • Warm the mixture on the steam bath for an additional 10 minutes.

  • Remove excess thionyl chloride by connecting the flask to a water pump and heating first on the steam bath for 10 minutes and then briefly over a small flame.

  • Cool the resulting acid chloride and dissolve it in 175 mL of carbon disulfide. Cool the solution in an ice bath.

  • Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

  • After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath and heat for 10 minutes with shaking.

  • Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice with shaking.

  • Add 25 mL of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.

  • The product is isolated from the distillate, and the aqueous layer is extracted with benzene. The combined organic phases are dried, and the solvent is removed.

  • The residue is distilled under reduced pressure to yield α-tetralone (b.p. 105–107°C/2 mm).

MTT Assay for Cytotoxicity[7][11][12]
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

DPPH Radical Scavenging Assay[4][10][13]
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of tetralone derivatives are often attributed to their interaction with key cellular signaling pathways. Based on the activities of structurally related compounds, we can propose potential mechanisms of action for 4-hydroxy-α-tetralone and its analogs.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression. 4-hydroxynonenal, an α,β-unsaturated aldehyde structurally related to the enone moiety of some tetralone derivatives, has been shown to modulate these pathways.[11][12][13][14][15]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MKK MKK3/6, MKK4/7 MAPKKK->MKK p38_JNK p38/JNK MKK->p38_JNK ERK ERK MKK->ERK AP1 AP-1 p38_JNK->AP1 Activation ERK->AP1 Activation Tetralone 4-Hydroxy-α-tetralone Derivatives Tetralone->TAK1 Tetralone->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Transcription AP1->Genes Transcription

Caption: Proposed anti-inflammatory mechanism of 4-hydroxy-α-tetralone derivatives.

Anticancer Signaling Pathway

The anticancer activity of tetralone derivatives could be mediated by their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The MAPK pathway is a critical regulator of these processes and is often dysregulated in cancer.[16][17][18][19]

anticancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Tetralone Tetralone Derivatives Tetralone->Raf Tetralone->MEK Apoptosis Apoptosis Tetralone->Apoptosis TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF Activation Proliferation Cell Proliferation Survival TF->Proliferation

Caption: Proposed anticancer mechanism of tetralone derivatives via MAPK pathway modulation.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their synthesis is achievable through multiple routes, allowing for the generation of diverse analogs. The comparative biological data presented herein highlights the importance of the substitution pattern on the tetralone scaffold for optimizing anticancer, anti-inflammatory, and antioxidant activities. The proposed mechanisms of action, involving key signaling pathways such as NF-κB and MAPK, provide a foundation for the rational design of novel and more potent therapeutic agents based on the tetralone framework. Further research focusing on direct comparative studies and elucidation of specific molecular targets will be crucial for advancing these promising compounds towards clinical applications.

References

benchmarking the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Synthetic Methodologies

The production of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key structural motif in various biologically active compounds, can be approached through several distinct synthetic strategies. This guide provides an objective comparison of three primary methodologies: the classical Intramolecular Friedel-Crafts Acylation, a modern Iron-Catalyzed Cyclization, and an innovative Biocatalytic Hydroxylation. Each method is evaluated based on quantitative data, and detailed experimental protocols are provided to support reproducibility.

Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for each synthetic route to a hydroxylated tetralone derivative. It is important to note that direct synthesis of the target molecule is not extensively reported, thus, the data presented here is for closely related analogues that serve as a reliable benchmark.

ParameterIntramolecular Friedel-Crafts AcylationIron-Catalyzed CyclizationBiocatalytic Hydroxylation
Starting Material 4-(3-methoxyphenyl)butyric acidSubstituted aryl ketoneα-Tetralone
Key Reagents Polyphosphoric acid (PPA)Iron(III) chloride (FeCl₃)Cytochrome P450 enzyme, O₂, NADPH
Yield ~91% (for 7-methoxy-α-tetralone)Up to 99% (for derivatives)Substrate-dependent, can be high
Reaction Time Short (typically < 1 hour)8 - 24 hoursVariable (hours to days)
Temperature Elevated (e.g., 80-90°C)Room temperature to moderate heatMild (e.g., 25-37°C)
Catalyst Loading Stoichiometric to catalytic5-10 mol%Catalytic (enzyme loading)
Key Advantages High yielding, well-establishedMild conditions, high yields, environmentally benign catalystHigh selectivity (regio- and stereoselectivity), green chemistry
Key Disadvantages Harsh acidic conditions, potential for side reactionsLonger reaction timesEnzyme stability and availability, cofactor dependency

Experimental Protocols

Intramolecular Friedel-Crafts Acylation: Synthesis of 7-methoxy-α-tetralone

This two-step process involves the cyclization of a phenylbutyric acid precursor to form the tetralone core, followed by demethylation to yield the hydroxyl group.

Step 1: Intramolecular Friedel-Crafts Acylation

A solution of 4-(3-methoxyphenyl)butyric acid (1.0 g, 5.1 mmol) in polyphosphoric acid (10 g) is heated to 80-90°C with stirring for 20 minutes. The reaction mixture is then poured into a mixture of ice and water, and the resulting precipitate is collected by filtration. The crude product is purified by chromatography to yield 7-methoxy-α-tetralone.

Step 2: Demethylation

A solution of 7-methoxy-α-tetralone in a suitable solvent (e.g., dichloromethane) is treated with a demethylating agent such as boron tribromide at low temperature. The reaction is quenched with methanol and water, and the product, 7-hydroxy-α-tetralone, is isolated and purified.

Iron-Catalyzed Cyclization

This method provides a mild and efficient route to tetrahydronaphthalenes from readily available aryl ketones.[1][2]

To a solution of the aryl ketone substrate in dichloroethane is added 10 mol% of iron(III) chloride. The reaction mixture is stirred at room temperature for 8 to 24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by column chromatography. This method has been shown to be effective for a range of substrates, with yields up to 99%.[1][2]

Biocatalytic Hydroxylation

The regioselective hydroxylation of non-activated carbon atoms is a significant challenge in synthetic chemistry. Cytochrome P450 monooxygenases are a class of enzymes capable of performing this transformation with high precision.

A typical reaction involves the incubation of the substrate (e.g., α-tetralone) with a whole-cell biocatalyst expressing a suitable cytochrome P450 enzyme in an aqueous buffer. The reaction requires a source of oxygen (air) and a reducing equivalent (NADPH), which is typically regenerated in situ by the host organism's metabolism. The reaction is carried out at a mild temperature (e.g., 30°C) with shaking for a specified period. The product is then extracted from the reaction mixture and purified. The specific activity and yield are highly dependent on the chosen enzyme and reaction conditions.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic approach.

Friedel_Crafts_Acylation cluster_0 Step 1: Cyclization cluster_1 Step 2: Demethylation Start 4-(3-methoxyphenyl)butyric acid Reagent1 Polyphosphoric Acid (PPA) 80-90°C, 20 min Start->Reagent1 Intermediate 7-methoxy-α-tetralone Reagent1->Intermediate Reagent2 Boron Tribromide (BBr3) Intermediate->Reagent2 Product 7-hydroxy-α-tetralone Reagent2->Product

Figure 1. Workflow for Intramolecular Friedel-Crafts Acylation.

Iron_Catalyzed_Cyclization Start Aryl Ketone Precursor Catalyst FeCl3 (10 mol%) Dichloroethane, RT 8-24 h Start->Catalyst Product This compound (or derivative) Catalyst->Product

Figure 2. Workflow for Iron-Catalyzed Cyclization.

Biocatalytic_Hydroxylation Start α-Tetralone Biocatalyst Cytochrome P450 Enzyme Whole-cell system O2, NADPH regeneration 30°C Start->Biocatalyst Product 4-hydroxy-α-tetralone Biocatalyst->Product

Figure 3. Workflow for Biocatalytic Hydroxylation.

References

A Comparative Guide to 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative of interest in medicinal chemistry, alongside its isomer, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The comparison covers synthetic methodologies, spectroscopic characterization, and biological activities, with a focus on their potential as antimicrobial and anticancer agents.

Performance Comparison: 4-hydroxy vs. 7-hydroxy Tetralones

The following tables summarize the available quantitative data for the synthesis and biological activity of this compound and a representative alternative, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Direct comparative studies are limited, and the data presented is compiled from different research reports.

Table 1: Comparison of Synthetic Yield and Purity

CompoundSynthetic MethodReported Yield (%)Enantiomeric Excess (ee %)
(S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one DerivativeEnantioselective alkynylation followed by cyclization5894
7-hydroxy-3,4-dihydronaphthalen-1(2H)-oneNot explicitly foundNot explicitly foundNot applicable

Table 2: Comparison of Biological Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
This compoundData not available---
7-hydroxy-3,4-dihydrocadalene*MCF-7 (Breast Cancer)MTT Assay55.24[1]48[1]

Experimental Protocols

Synthesis of (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivative

A reported enantioselective approach to a derivative of the 4-hydroxy-1-tetralone ring involves the enantioselective alkynylation of an appropriate aldehyde with methyl propiolate, achieving a moderate yield of 58% and high enantiomeric purity of 94% ee[2]. The resulting alkyne undergoes further transformations, including cyclization, to form the tetralone scaffold[2].

Characterization Data for (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.97 (d, J = 7.7 Hz, 1H), 7.65–7.51 (m, 2H), 7.41–7.36 (m, 1H), 4.97–4.93 (m, 1H), 2.94–2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61–2.51 (m, 1H), 2.42–2.32 (m, 1H), 2.21–2.13 (m, 1H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1.

  • HRMS (EI): calcd for C₁₀H₁₀O₂ [M]⁺: 162.0681; found: 162.0677.

Biological Activity Assays

Drug Resistance Reversal Activity: The ability of 4-hydroxy-α-tetralone to reverse multi-drug resistance in Escherichia coli was investigated[3]. The primary mechanism identified was the inhibition of an ATP-dependent efflux pump[3][4]. While specific MIC values for the compound alone were not provided as it showed no significant intrinsic antibacterial activity, its effect in combination with antibiotics like tetracycline was evaluated[3].

Cytotoxicity Assay (for 7-hydroxy-3,4-dihydrocadalene): The cytotoxic effect of 7-hydroxy-3,4-dihydrocadalene on the MCF-7 human breast cancer cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were exposed to the compound for 48 hours, and the concentration that inhibited 50% of cell viability (IC50) was determined to be 55.24 µM[1].

Visualizations

Experimental Workflow: Synthesis of a 4-hydroxy-1-tetralone Derivative

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 3,4,5-trimethoxybenzaldehyde dimethyl acetal step1 Regioselective reductive alkylation & hydrolysis start1->step1 Na/THF, EtI start2 Methyl propiolate step2 Enantioselective alkynylation start2->step2 step1->step2 Aldehyde intermediate step3 Silyl protection, alkyne saturation, & ester hydrolysis step2->step3 Alkyne intermediate (58% yield, 94% ee) step4 Intramolecular Friedel-Crafts Acylation step3->step4 Acid intermediate product 4-hydroxy-1-tetralone derivative step4->product TFAA G cluster_cell Bacterial Cell antibiotic Antibiotic (e.g., Tetracycline) efflux_pump ATP-dependent Efflux Pump (e.g., YojI) antibiotic->efflux_pump Enters cell target Intracellular Target (e.g., Ribosome) antibiotic->target Inhibits target efflux_pump->antibiotic Pumped out adp ADP + Pi efflux_pump->adp atp ATP atp->efflux_pump Powers pump compound 4-hydroxy-α-tetralone compound->efflux_pump Inhibits

References

Comparative Docking Analysis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the docking studies of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives, with a specific focus on their potential as tyrosinase inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of the inhibitory activities of these compounds supported by experimental data.

Data Presentation: Inhibitory Activity of 6-hydroxy-3,4-dihydronaphthalenone Chalcone Analogs

The following table summarizes the in-vitro inhibitory activity of a series of synthesized 6-hydroxy-2-(substituted-benzylidene)-3,4-dihydronaphthalen-1(2H)-one derivatives against mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstituent on Benzylidene RingIC₅₀ (μM)
C14-methoxy17.6 ± 3.1
C23,4,5-trimethoxy8.8 ± 1.8
C32-methoxy11.1 ± 2.5
C43-methoxy-4-hydroxy22.5 ± 4.3
C52,4-dichloro104.2 ± 9.8
C63,4-dimethoxy35.1 ± 5.2
C74-chloro48.6 ± 6.4
C84-(dimethylamino)N/A*
C93-hydroxy95.3 ± 8.7
C104-hydroxy62.7 ± 7.5
Kojic Acid(Reference)9.7 ± 1.3

Note: Compound C8 was not evaluated for biological activity due to solubility issues.[1]

Among the tested derivatives, compound C2 , featuring a 3,4,5-trimethoxyphenyl moiety, demonstrated the most potent inhibitory activity with an IC₅₀ value of 8.8 μM.[1][2] This was slightly more favorable than the reference compound, kojic acid (IC₅₀ = 9.7 μM).[1][2] Kinetic studies revealed that compound C2 acts as a competitive inhibitor.[1][2] Docking studies further supported these findings, indicating that C2 forms a stable enzyme-inhibitor complex by interacting with the two copper ions in the active site of the tyrosinase enzyme.[1][2]

Experimental Protocols

A generalized workflow for molecular docking studies, as typically employed for the analysis of naphthalenone derivatives, is outlined below.[3]

Protein Preparation
  • Retrieval: The three-dimensional crystal structure of the target protein (e.g., mushroom tyrosinase) is obtained from a public repository such as the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared for docking. This involves the removal of water molecules, co-ligands, and non-essential ions. Polar hydrogen atoms are added, and atomic charges (e.g., Gasteiger charges) are assigned.[3] Any missing residues or loops in the protein structure may also be repaired during this step.[3]

Ligand Preparation
  • 3D Structure Generation: The two-dimensional structures of the this compound derivatives are created using chemical drawing software and then converted to 3D structures.[3]

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to achieve their most stable conformation. This is commonly performed using force fields like MMFF94.[3]

  • Defining Torsion and Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[3]

Molecular Docking Simulation
  • Binding Site Definition: The active site or binding pocket of the protein is identified. This can be achieved by using the coordinates of a co-crystallized ligand or by identifying cavities on the protein's surface.[3]

  • Grid Generation: A grid box is generated around the defined binding site, which specifies the search space for the docking algorithm.[3]

  • Docking Algorithm: A search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is employed to explore various conformations and orientations of the ligand within the protein's binding site.[3]

Analysis of Results
  • Binding Affinity: The primary quantitative output of a docking study is the binding affinity, typically expressed in kcal/mol.[4] A more negative value indicates a stronger and more favorable interaction between the ligand and the protein.[4][5]

  • Visualization of Interactions: The docked poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the derivative and the amino acid residues of the target protein. This analysis provides insights into the structural basis of the observed biological activity.

Visualizations

The following diagrams illustrate the general workflow of a comparative molecular docking study and the logical relationship of the key steps involved.

cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation Docking_Sim Docking Simulation Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation Ligand_Prep->Docking_Sim Pose_Analysis Pose Analysis & Scoring Docking_Sim->Pose_Analysis Comparative_Analysis Comparative Analysis Pose_Analysis->Comparative_Analysis

Caption: Workflow for Comparative Molecular Docking Studies.

Start Start Get_Struct Retrieve Protein & Ligand Structures Start->Get_Struct Prep_Protein Prepare Protein Get_Struct->Prep_Protein Prep_Ligand Prepare Ligands Get_Struct->Prep_Ligand Define_Site Define Binding Site Prep_Protein->Define_Site Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Results Analyze Binding Affinity & Interactions Run_Docking->Analyze_Results Compare Compare Derivatives Analyze_Results->Compare End End Compare->End

Caption: Logical Flow of a Comparative Docking Protocol.

References

evaluating the advantages of using 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a building block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a versatile and efficient building block is a critical decision that profoundly impacts the success of a synthetic endeavor. Among the myriad of choices, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a hydroxylated derivative of α-tetralone, has emerged as a powerful and strategic starting material. Its inherent functionalities not only provide a scaffold for intricate molecular architectures but also offer distinct advantages in stereocontrol and reactivity compared to its unsubstituted counterpart and other alternatives.

This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, to inform the selection of the most suitable synthetic strategy.

Enhanced Stereochemical Control: A Key Advantage

The presence of the hydroxyl group at the C4 position in this compound provides a crucial handle for directing the stereochemical outcome of subsequent reactions. This is a significant advantage over the unsubstituted α-tetralone, where achieving high levels of stereoselectivity can be more challenging.

Diastereoselective and Enantioselective Reductions

One of the most notable applications of this building block is in the synthesis of chiral diols and amino alcohols, which are prevalent motifs in many biologically active molecules. The diastereoselective and enantioselective reduction of the ketone in this compound has been shown to proceed with high levels of control.

For instance, the reduction of tetralin-1,4-dione, a precursor to 4-hydroxy-1-tetralone, can be controlled to yield specific stereoisomers. Using L-Selectride®, the cis-diol is preferentially formed with a diastereomeric ratio (d.r.) of 84:16.[1] Conversely, the use of Red-Al® favors the formation of the trans-diol with a d.r. of 13:87.[1] Furthermore, highly enantioselective Corey-Bakshi-Shibata (CBS) reductions can afford the trans-diol in 72% yield and 99% enantiomeric excess (ee), or the mono-reduction product, (S)-4-hydroxy-1-tetralone, in 81% yield and 95% ee.[1] This level of control is instrumental in the synthesis of complex chiral molecules.

ReagentProductDiastereomeric Ratio (cis:trans)Yield (%)Enantiomeric Excess (%)Reference
L-Selectride®cis-1,4-Tetralindiol84:1676-98-[1]
Red-Al®trans-1,4-Tetralindiol13:8776-98-[1]
CBS Reductiontrans-1,4-Tetralindiol-7299[1]
CBS Reduction(S)-4-Hydroxy-1-tetralone-8195[1]

A Versatile Precursor in Natural Product Synthesis

The tetralone scaffold is a common feature in a variety of natural products with significant biological activities. This compound serves as a key intermediate in the total synthesis of several of these complex molecules.

Synthesis of Catalponol

A notable example is the synthesis of catalponol, a natural product with antitermitic properties. The synthesis commences with the catalytic enantioselective asymmetric monoreduction of tetralin-1,4-dione to afford (S)-4-hydroxy tetralone with excellent enantioselectivity.[2] This chiral building block is then elaborated through a series of steps to yield the final natural product.

Catalponol Synthesis Tetralin-1,4-dione Tetralin-1,4-dione S-4-Hydroxy tetralone S-4-Hydroxy tetralone Tetralin-1,4-dione->S-4-Hydroxy tetralone Asymmetric Monoreduction (R)-CBS catalyst, Catecholborane Silyl protected intermediate Silyl protected intermediate S-4-Hydroxy tetralone->Silyl protected intermediate Silyl Protection Mono-prenylated derivative Mono-prenylated derivative Silyl protected intermediate->Mono-prenylated derivative Catalponol Catalponol Mono-prenylated derivative->Catalponol

Synthetic pathway to Catalponol.

Comparison with α-Tetralone: A Case Study in Biotransformations

While direct, side-by-side comparisons of 4-hydroxy-α-tetralone and α-tetralone in classical organic reactions are not extensively documented in single studies, biotransformation studies offer valuable insights into their relative reactivity. In a study involving the reduction of α- and β-tetralones by various fungal strains, it was observed that β-tetralone was generally transformed more rapidly and with higher optical purity than α-tetralone.[3] Although this study does not directly involve 4-hydroxy-α-tetralone, it highlights that substitutions on the tetralone ring can significantly influence reactivity and stereoselectivity. The hydroxyl group in the 4-position would be expected to have a profound electronic and steric influence on the reactivity of the ketone, likely leading to different outcomes compared to the unsubstituted α-tetralone.

Experimental Protocols

Diastereoselective Reduction of Tetralin-1,4-dione to cis-1,4-Tetralindiol[1]

To a solution of tetralin-1,4-dione (1.0 g, 6.17 mmol) in dry THF (50 mL) at -78 °C under an argon atmosphere is added L-Selectride® (1.0 M in THF, 13.6 mL, 13.6 mmol) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of water (10 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cis-1,4-tetralindiol.

Enantioselective Mono-reduction of Tetralin-1,4-dione[1]

A solution of (R)-2-methyl-CBS-oxazaborolidine (0.5 mmol) in dry THF (10 mL) is cooled to -30 °C. A solution of borane-dimethyl sulfide complex (2.0 M in THF, 2.5 mL, 5.0 mmol) is added dropwise, and the mixture is stirred for 15 minutes. A solution of tetralin-1,4-dione (5.0 mmol) in dry THF (20 mL) is then added slowly over 1 hour. The reaction is stirred at -30 °C for 24 hours. The reaction is quenched by the addition of methanol (5 mL) and then 1 M HCl (10 mL). The mixture is extracted with ethyl acetate (3 x 30 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield (S)-4-hydroxy-1-tetralone.

Alternative Building Blocks

While this compound offers significant advantages, other building blocks can be considered for similar synthetic goals.

  • α-Tetralone: The unsubstituted parent compound is a readily available and cost-effective starting material.[4] It is a suitable choice when stereoselectivity at the C4 position is not a primary concern or can be introduced later in the synthetic sequence. Asymmetric transfer hydrogenation of α-tetralone can lead to enantiomerically enriched tetralols.[5]

  • Substituted Indanones: For the synthesis of five-membered ring systems fused to a benzene ring, substituted indanones serve as valuable precursors. Cascade reductive Friedel-Crafts alkylation/cyclization of keto esters provides an efficient route to various indanone derivatives.[6]

  • Open-chain keto-acids/esters: These precursors can be utilized in cascade reductive Friedel-Crafts alkylation/cyclization reactions to construct tetralone and indanone scaffolds in a single step, offering a convergent approach.[6]

The choice of building block will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy.

Conclusion

This compound stands out as a superior building block in many synthetic applications, particularly those requiring precise stereochemical control. The hydroxyl group acts as a powerful directing group, enabling highly diastereoselective and enantioselective transformations. Its utility in the synthesis of complex natural products further underscores its value. While alternatives like α-tetralone and other cyclic ketones have their merits, the strategic placement of the hydroxyl group in this compound provides a distinct advantage for the efficient and elegant construction of intricate molecular architectures, making it an invaluable tool for researchers in drug discovery and organic synthesis.

References

A Head-to-Head Comparison of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and Structurally Similar Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a privileged structure in medicinal chemistry, serves as a crucial building block for a diverse array of biologically active compounds. Among its derivatives, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one represents a key synthon for the development of pharmaceuticals ranging from anticancer agents to antidepressants. This guide provides an objective, data-driven comparison of this compound with its structurally similar and bioisosteric synthons, namely hydroxylated indanones and chromanones. By presenting synthetic methodologies, comparative yields, and biological activities, this document aims to inform the strategic selection of scaffolds in drug discovery and development.

Synthetic Strategies and Comparative Yields

The synthesis of these hydroxylated bicyclic ketones is a critical aspect of their utility. Below is a comparative summary of synthetic methods for this compound and its bioisosteric analogues, 5-hydroxy-1-indanone and 7-hydroxychroman-4-one.

SynthonStarting Material(s)Key TransformationReagents & ConditionsYield (%)Reference
This compound Tetralin-1,4-dioneCatalytic enantioselective monoreduction(R)-32 catalyst, catecholborane83[1]
5-Hydroxy-1-indanone 2,6-Dibromophenol, 3-chloropropionyl chlorideFriedel-Crafts acylation followed by debromination1. AlCl₃ 2. 10% Pd/C, H₂92 (debromination step)[2]
7-Hydroxychroman-4-one Resorcinol, 3-chloropropionic acidPechmann condensation followed by cyclizationPolyphosphoric acidNot specified[2]

Experimental Protocols

Synthesis of (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one [1] To a solution of tetralin-1,4-dione in a suitable solvent, (R)-32 catalyst and catecholborane are added. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography. The product is then purified by column chromatography to yield (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one with excellent enantioselectivity.[1]

Synthesis of 5-hydroxy-1-indanone [2] 2,6-dibromophenol is reacted with 3-chloropropionyl chloride to yield 3-chloro-1-(2,6-dibromo-4-hydroxyphenyl)propan-1-one. This intermediate undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid to form 4,6-dibromo-5-hydroxy-1-indanone. Subsequent catalytic hydrogenation with 10% palladium on carbon under a hydrogen atmosphere affords 5-hydroxy-1-indanone.[2]

Synthesis of 7-hydroxychroman-4-one [2] Resorcinol is reacted with 3-chloropropionic acid in the presence of a condensing agent such as polyphosphoric acid. The mixture is heated to promote Pechmann condensation and subsequent intramolecular cyclization to yield 7-hydroxychroman-4-one. The product is then purified by recrystallization.[2]

Comparative Biological Activity

Monoamine Oxidase (MAO) Inhibition

Compound ClassDerivativeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
Tetralone 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one>1.30.0045>287[3]
Indanone 6-(3-Iodobenzyloxy)-1-indanone>100.001>10000[4]
Chromanone 7-Benzyloxy-4-chromanone0.0360.001132.7[3]

Anticancer Activity

Compound ClassDerivativeCell LineIC₅₀ (µM)Reference
Tetralone Chalcone derivative of tetraloneHeLa (Cervical Cancer)3.5[1]
Tetralone Chalcone derivative of tetraloneMCF-7 (Breast Cancer)4.5[1]
Indanone Not specifiedNot specifiedNot specified
Chromanone Not specifiedNot specifiedNot specified

Signaling Pathways and Experimental Workflows

Monoamine Oxidase Inhibition Pathway

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a key mechanism in the treatment of depression and Parkinson's disease.

MAO_Inhibition Synthon Tetralone/Indanone/Chromanone Derivative MAO Monoamine Oxidase (MAO-A or MAO-B) Synthon->MAO Inhibits Degradation Degradation Products MAO->Degradation Catalyzes Neurotransmitters Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitters->MAO Substrate Therapeutic_Effect Therapeutic Effect (Antidepressant, Anti-Parkinsonian) Neurotransmitters->Therapeutic_Effect

Caption: Inhibition of monoamine oxidase by tetralone-based synthons.

General Synthetic Workflow

The synthesis of these hydroxylated synthons generally follows a multi-step process involving the formation of the bicyclic core followed by functional group manipulations.

Synthetic_Workflow Start Starting Materials (e.g., Phenyl derivative, Dione) Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts, Pechmann) Start->Cyclization Bicyclic_Ketone Bicyclic Ketone Core (Tetralone, Indanone, Chromanone) Cyclization->Bicyclic_Ketone Hydroxylation Hydroxylation / Reduction Bicyclic_Ketone->Hydroxylation Final_Product Hydroxylated Synthon Hydroxylation->Final_Product

Caption: General workflow for the synthesis of hydroxylated synthons.

Structure-Activity Relationships and Bioisosteric Considerations

The concept of bioisosterism, where one functional group or scaffold can be replaced by another with similar physical and chemical properties to maintain or improve biological activity, is highly relevant in comparing these synthons.[5] Indanones and chromanones are considered bioisosteres of tetralones.

The smaller five-membered ring of the indanone scaffold can alter the conformational flexibility and orientation of substituents compared to the six-membered ring of the tetralone. This can lead to differences in binding affinity and selectivity for biological targets. For instance, C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range.[4]

The chromanone scaffold introduces a heterocyclic oxygen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the molecule. This can lead to different interactions with biological targets compared to the carbocyclic tetralone and indanone systems. The data suggests that C7-substituted 4-chromanones are a class of high-potency MAO-B specific inhibitors.[3]

Bioisosteric_Comparison cluster_0 Tetralone Scaffold cluster_1 Bioisosteric Scaffolds Tetralone 4-Hydroxy-tetralone Indanone 5-Hydroxy-indanone Tetralone->Indanone Ring Contraction (6- to 5-membered) Chromanone 7-Hydroxy-chromanone Tetralone->Chromanone Heteroatom Introduction (CH₂ to O)

Caption: Bioisosteric relationships between tetralone, indanone, and chromanone.

References

Safety Operating Guide

Safe Disposal of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Researchers and laboratory personnel handling this compound must be fully aware of its hazardous properties to manage its disposal correctly. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Due to its chemical structure as a phenolic compound and an alpha-hydroxy ketone, specific precautions are necessary to avoid hazardous reactions and ensure proper waste management.

Key Safety and Disposal Information

Proper disposal of this compound requires careful segregation and handling to prevent accidental mixing with incompatible chemicals. The waste must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company.

Parameter Guideline Rationale
GHS Hazard Class Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemTo inform personnel of the potential health hazards and necessary personal protective equipment (PPE).
Waste Classification Hazardous Chemical WasteEnsures the waste is handled, transported, and disposed of in accordance with environmental regulations.
Primary Disposal Method IncinerationThe safest and most effective method for completely destroying the hazardous properties of the compound.[1]
Incompatible Materials for Disposal Strong Oxidizing Agents, Strong Bases, Acid Anhydrides, Acid ChloridesTo prevent potentially violent or hazardous chemical reactions during storage and disposal.[2]
Contaminated Material Handling Collect in sealed, properly labeled containers.Prevents environmental contamination and ensures safe handling by waste management personnel.[1][3]
Aqueous Waste Do not dispose of down the drain.Prevents contamination of water systems due to the compound's toxicity.[1][3]

Experimental Protocol: Preparation of Waste for Disposal

This protocol details the steps for the safe collection and preparation of this compound waste for disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Fume hood

Procedure:

  • Work Area Preparation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • PPE Adherence: Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, at all times.

  • Waste Collection (Solid):

    • Carefully transfer solid this compound waste into a designated, pre-labeled hazardous waste container.

    • Use a dedicated scoop or spatula for the transfer. Do not return any excess material to the original container.

  • Waste Collection (Liquid/Solution):

    • Using a funnel, carefully pour liquid waste containing this compound into a designated, pre-labeled hazardous waste container.

    • Avoid splashing.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, weighing boats) contaminated with the compound should be placed in a separate, sealed plastic bag and then into the solid hazardous waste container.

    • Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous waste.

  • Container Sealing and Labeling:

    • Securely close the hazardous waste container.

    • Ensure the hazardous waste label is completely filled out with the chemical name ("this compound"), concentration (if in solution), and the date of accumulation.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup by a licensed hazardous waste disposal service in accordance with your institution's procedures.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontaminate Decontaminate Glassware (Triple Rinse with Solvent) start->decontaminate Contaminated Glassware segregate Segregate Waste from Incompatible Materials (Oxidizers, Strong Bases, etc.) ppe->segregate collect_solid Collect Solid Waste in Designated Labeled Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Designated Labeled Container segregate->collect_liquid Liquid Waste store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup transport Transport to a Licensed Waste Management Facility pickup->transport incinerate Final Disposal: Incineration transport->incinerate

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 21032-12-2). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance. The following information is synthesized from available safety data sheets and general laboratory safety practices for handling cyclic ketones.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of the potential health effects and to use the appropriate personal protective equipment (PPE) to minimize risk.

Hazard Summary

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Recommended Personal Protective Equipment (PPE) [1]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves may offer short-term protection but should be changed immediately upon contact.Prevents skin contact which can cause irritation.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Skin and Body Protection A laboratory coat worn over personal clothing that covers the arms and legs. Chemical-resistant boots or shoe covers are also recommended.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[1]

Safe Handling and Disposal Workflow

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in a Contained Manner prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve disp_liquid Liquid Waste (Unused Solutions) handle_dissolve->disp_liquid After Experiment disp_solid Solid Waste (Contaminated PPE, Weigh Boats) disp_collect Collect in Labeled Hazardous Waste Containers disp_solid->disp_collect disp_liquid->disp_collect disp_container Empty Container disp_container->disp_collect

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.